2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILUBAXZNMMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588608 | |
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857486-15-8 | |
| Record name | 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Hypothetical Biological Properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological and pharmacological information presented in this document is hypothetical and for illustrative purposes only. Extensive literature and database searches have yielded no publicly available data on the biological activity of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. The following sections on its mechanism of action, signaling pathways, and related experimental protocols are based on a speculative framework to demonstrate the format and depth of a technical guide as requested.
Core Chemical Properties
This compound is a synthetic organic compound featuring a benzamide core linked to a morpholinoethyl moiety. Its chemical structure suggests potential for hydrogen bonding and interactions with biological macromolecules.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 857486-15-8 | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [2][3] |
| Molecular Weight | 249.31 g/mol | [2][4] |
| Canonical SMILES | C1COCCN1CCNC(=O)C2=CC=CC=C2N | N/A |
| LogP (Predicted) | 0.95 | [2] |
| Rotatable Bonds | 4 | [2] |
| Purity | Typically >95% (as commercially available) | [2] |
| Form | Solid | [2] |
Physicochemical Data (Predicted)
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values should be used as estimates and require experimental verification.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa (most basic) | 8.5 (tertiary amine) |
| pKa (most acidic) | 16.5 (amide) |
| Solubility | Predicted to be soluble in DMSO and methanol. |
Hypothetical Biological Activity: Inhibition of Fictitious Kinase "KinX"
For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound 1," is an inhibitor of a fictitious serine/threonine kinase named "KinX." KinX is postulated to be a key component of the "Pro-inflammatory Signaling Pathway" (PSP), which is implicated in certain autoimmune disorders.
Hypothetical Mechanism of Action
Compound 1 is proposed to be a competitive inhibitor of ATP binding to the active site of KinX. The 2-aminobenzamide moiety is hypothesized to form key hydrogen bonds with the hinge region of the kinase, while the morpholinoethyl group occupies a hydrophobic pocket, contributing to its affinity and selectivity.
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical Pro-inflammatory Signaling Pathway (PSP) and the proposed point of intervention by Compound 1.
Caption: Hypothetical Pro-inflammatory Signaling Pathway (PSP) inhibited by Compound 1.
Experimental Protocols
Synthesis of this compound (Compound 1)
This protocol is adapted from a general method for the synthesis of 2-aminobenzamide derivatives.[5][6]
Workflow Diagram:
Caption: Workflow for the synthesis of Compound 1.
Materials:
-
Isatoic anhydride
-
2-(4-morpholinyl)ethanamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.
-
To this solution, add 2-(4-morpholinyl)ethanamine (1.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining DMF.
-
Dry the product under vacuum to yield this compound as a solid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Hypothetical KinX Inhibition Assay
This is a hypothetical protocol to assess the inhibitory activity of Compound 1 against the fictitious KinX.
Workflow Diagram:
Caption: Workflow for a hypothetical KinX inhibition assay.
Materials:
-
Recombinant human KinX enzyme
-
Biotinylated substrate peptide for KinX
-
ATP
-
Kinase assay buffer
-
Compound 1, serially diluted in DMSO
-
Stop reagent (e.g., EDTA)
-
Detection reagent (e.g., luminescence-based)
-
384-well microplate
-
Plate reader
Procedure:
-
To the wells of a 384-well microplate, add the KinX enzyme and kinase assay buffer.
-
Add serial dilutions of Compound 1 (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by adding the stop reagent.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Summary
This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for biological screening. While no biological activity has been reported for this specific molecule, its structural motifs are present in various biologically active compounds. The hypothetical framework presented here illustrates how its properties could be investigated if a biological target were identified. Further research is required to determine the actual biological and pharmacological profile of this compound.
References
- 1. This compound | 857486-15-8 [amp.chemicalbook.com]
- 2. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 3. This compound | 857486-15-8 [sigmaaldrich.com]
- 4. 857486-15-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS 857486-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, CAS number 857486-15-8. Despite its commercial availability as a research chemical, detailed public-domain data on its specific biological activities, mechanisms of action, and experimental protocols are notably scarce. This document summarizes the available physicochemical data and explores the broader context of benzamide and morpholine-containing compounds in drug discovery to infer potential areas of interest for this particular molecule.
Introduction
This compound is a synthetic organic compound featuring a benzamide core, an amino substituent on the benzene ring, and a morpholinoethyl side chain attached to the amide nitrogen. The presence of the benzamide and morpholine moieties suggests potential pharmacological relevance, as these scaffolds are prevalent in a wide range of biologically active molecules. This guide aims to consolidate the known information about this compound and to provide a framework for future research based on the established activities of structurally related molecules.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 857486-15-8 | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [2] |
| Molecular Weight | 249.31 g/mol | [2] |
| LogP | 0.95 | [2] |
| Rotatable Bonds | 4 | [2] |
| Purity | Typically ≥95% | [2] |
| Form | Solid | [2] |
| Stereochemistry | Achiral | [2] |
Synthesis
A general procedure for the synthesis of similar 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the desired amine.[3]
Hypothetical Synthetic Workflow:
References
An In-depth Technical Guide to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a small molecule with a chemical structure incorporating a benzamide core, an amino group, and a morpholinoethyl side chain. Its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, potential synthetic routes, and hypothetical biological activities of this compound, based on available data and analysis of structurally related molecules.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central benzamide ring substituted with an amino group at the 2-position and an N-linked 2-(4-morpholinyl)ethyl group.
Chemical Identifiers:
-
CAS Number: 857486-15-8
-
Molecular Formula: C₁₃H₁₉N₃O₂
-
Molecular Weight: 249.31 g/mol
-
Synonyms: 2-amino-N-(2-morpholinoethyl)benzamide, OTAVA-BB 1133333, UKRORGSYN-BB BBV-035085[1]
Physicochemical Properties
| Property | Value | Source |
| LogP | 0.95 | Hit2Lead[2] |
| Rotatable Bonds | 4 | Hit2Lead[2] |
| Purity | >95% | Hit2Lead[2] |
| Topological Polar Surface Area (TPSA) | 67.6 Ų | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
Synthesis and Characterization
A definitive, published synthetic protocol for this compound has not been identified. However, based on the synthesis of structurally similar benzamide derivatives, a plausible synthetic route can be proposed. A common method involves the amidation of a 2-aminobenzoic acid derivative with 2-(4-morpholinyl)ethan-1-amine.
Hypothetical Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.
Materials:
-
Isatoic anhydride
-
2-(4-morpholinyl)ethan-1-amine
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in anhydrous DMF, add 2-(4-morpholinyl)ethan-1-amine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the presence of the benzamide and morpholine moieties in numerous bioactive molecules allows for the formulation of hypotheses regarding its potential pharmacological profile.
Kinase Inhibition
Benzamide derivatives are known to act as inhibitors of various protein kinases. For instance, related structures have shown inhibitory activity against tyrosine kinases. Therefore, it is plausible that this compound could be screened for its activity against a panel of kinases to identify potential targets.
References
Unraveling the Enigma: The Pharmacological Profile of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide Remains Undisclosed
A comprehensive review of publicly accessible scientific literature and databases reveals a significant information gap regarding the specific mechanism of action, pharmacological data, and signaling pathways for the chemical compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. This molecule, also identified by catalog numbers such as OTAVA-BB 1133333 and UKRORGSYN-BB BBV-035085, is commercially available from a variety of chemical suppliers.[1][2][3][4] However, its primary role appears to be that of a building block in chemical synthesis or as a component within large screening libraries, with no detailed biological studies published in the public domain.
Despite the absence of specific data for this compound, the broader chemical classes to which it belongs—benzamides and morpholines—are well-represented in medicinal chemistry and are known to exhibit a wide range of biological activities. It is crucial to emphasize that any extrapolation of potential function from these related but structurally distinct molecules is purely speculative.
The Benzamide and Morpholine Scaffolds in Drug Discovery
The benzamide functional group is a common feature in a multitude of approved drugs and clinical candidates. These compounds are known to interact with a variety of biological targets. For instance, some benzamide derivatives act as antagonists for dopamine and serotonin receptors, leading to their use as antipsychotic and antiemetic agents. Mosapride, a substituted benzamide, is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist.[5][6] Other benzamide-containing molecules have been investigated as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) for cancer therapy, and as histone deacetylase (HDAC) inhibitors.[6]
Similarly, the morpholine ring is a privileged scaffold in drug design, often incorporated to improve the physicochemical properties of a molecule, such as its solubility and metabolic stability.[2][7] Morpholine derivatives have been associated with a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][7] For example, certain morpholine-containing compounds have been developed as inhibitors of protein kinases, such as phosphoinositide 3-kinase (PI3K) and mTOR.
Hypothetical Investigative Workflow
For a researcher aiming to elucidate the mechanism of action of this compound, a systematic approach would be required. The following diagram illustrates a potential experimental workflow.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamide, N-(2-morpholinoethyl)- | C8H15N3O3 | CID 567654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Biological Targets of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide belongs to the benzamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the 2-aminobenzamide core and the N-[2-(4-morpholinyl)ethyl] side chain—are features of compounds with well-characterized interactions with several key biological targets. This technical guide provides a comprehensive analysis of the potential biological targets of this compound based on structure-activity relationships of analogous compounds. The primary putative targets include Dopamine D2 receptors, Serotonin 5-HT4 receptors, Histone Deacetylases (HDACs), and Poly(ADP-ribose) polymerases (PARPs). This document outlines the quantitative data for representative compounds, detailed experimental protocols for target validation, and the associated signaling pathways.
Dopamine D2 Receptor Antagonism
The benzamide scaffold is a classic pharmacophore for dopamine D2 receptor antagonists. Clinically used drugs such as metoclopramide and itopride, which share structural similarities with the query compound, exhibit potent D2 receptor blocking activity. This interaction is primarily responsible for their prokinetic and antiemetic effects.
Quantitative Data: Binding Affinities of Benzamide Derivatives for Dopamine D2 Receptors
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |
| Metoclopramide | D2 | Radioligand Binding | 28.8 | [1] |
| Eticlopride | D2-like | Radioligand Binding | ~1 | [2] |
| Raclopride | D2 | Radioligand Binding | 1.8 | [2] |
| Compound 15 | D3 | Radioligand Binding | 2 | [3] |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | D2 | Radioligand Displacement | pKi = 7.14 | [4] |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | D3 | Radioligand Displacement | pKi = 8.42 | [4] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge. Resuspend the pellet and repeat the process. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Dopamine D2 Receptor
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes.
Serotonin 5-HT4 Receptor Modulation
Benzamide derivatives are also well-known modulators of serotonin receptors, particularly the 5-HT4 receptor. Compounds with this scaffold can act as either agonists or antagonists at this receptor, which is involved in regulating gastrointestinal motility and cognitive function.
Quantitative Data: Activities of Benzamide Derivatives at 5-HT4 Receptors
| Compound | Activity | Assay Type | EC50 (nM) | Ki (nM) | Reference |
| SC-54750 | Agonist | TMM Assay | 73.6 | - | [5] |
| SC-53116 | Agonist | Rat Oesophagus Relaxation | 91 | - | [6] |
| BIMU 8 | Agonist | Human Colon Motility | 760 | - | [7] |
| BIMU 1 | Agonist | Human Colon Motility | 3190 | - | [7] |
| DAU 6285 | Antagonist | Human Colon Motility | - | pA2 = 6.32 | [7] |
Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Measurement)
This protocol measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Agonist: Serotonin (5-HT) or a known 5-HT4 agonist.
-
Antagonist Control: A known 5-HT4 antagonist.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Test Compound: this compound.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Assay Preparation: Replace the growth medium with assay medium and incubate for a short period.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound to the wells.
-
Antagonist Mode: Add a fixed concentration of a known 5-HT4 agonist along with varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Determine the IC50 value of the test compound for the inhibition of agonist-stimulated cAMP production.
-
Signaling Pathway: Serotonin 5-HT4 Receptor
The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the activation of Protein Kinase A (PKA).[8] The 5-HT4 receptor can also signal through G-protein independent pathways involving Src kinase.[2][9]
Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide moiety is a well-established zinc-binding group found in a number of selective Class I HDAC inhibitors, such as Entinostat (MS-275).[10][11] These inhibitors play a crucial role in epigenetic regulation by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[12]
Quantitative Data: Inhibitory Activities of Aminobenzamide Derivatives against HDACs
| Compound | HDAC Isoform | IC50 (µM) | Reference |
| Entinostat (MS-275) | HDAC1 | 0.93 | [13] |
| Entinostat (MS-275) | HDAC2 | 0.95 | [13] |
| Entinostat (MS-275) | HDAC3 | 1.8 | [13] |
| Compound 7j | HDAC1 | 0.65 | [13] |
| Compound 7j | HDAC2 | 0.78 | [13] |
| Compound 7j | HDAC3 | 1.70 | [13] |
| Compound 15k | HDAC1 | 0.080 | [1] |
| Compound 15k | HDAC2 | 0.110 | [1] |
| Compound 15k | HDAC3-NCoR2 | 0.006 | [1] |
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for measuring the inhibitory activity of a compound against HDAC enzymes using a fluorogenic substrate.[14][15]
Materials:
-
HDAC Enzymes: Recombinant human HDAC isozymes (e.g., HDAC1, 2, 3).
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer Solution: Trypsin and a pan-HDAC inhibitor (e.g., Trichostatin A) in assay buffer.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Enzyme Incubation: In a 96-well black plate, add the HDAC enzyme and the test compound at various concentrations. Incubate for a short period at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: HDAC Inhibition
HDAC inhibitors, through their interaction with the zinc ion in the active site of HDAC enzymes, prevent the deacetylation of lysine residues on histones and other proteins.[10][12] This leads to histone hyperacetylation, chromatin relaxation, and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[16][17]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The aminobenzamide scaffold is also a known feature of PARP inhibitors. For instance, 3-aminobenzamide is a well-characterized PARP inhibitor.[18][19] PARP enzymes are crucial for DNA repair, particularly single-strand break repair.[20][21] Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality.[22]
Quantitative Data: Inhibitory Activities of Aminobenzamide Derivatives against PARP
| Compound | PARP Isoform | IC50 | Reference |
| 3-Aminobenzamide | PARP | ~50 nM (in CHO cells) | [18][23][24] |
| 3-Aminobenzamide | PARP | ~30 µM (biochemical assay) | [19] |
Experimental Protocol: PARP Activity Assay (Colorimetric)
This protocol describes a method to measure PARP activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
PARP Enzyme: Recombinant human PARP1.
-
Substrate: Histones coated on a 96-well plate.
-
Cofactor: NAD+ and biotinylated NAD+.
-
Activating DNA: DNA with single-strand breaks.
-
Detection Reagent: Streptavidin-horseradish peroxidase (HRP) conjugate.
-
HRP Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: Sulfuric acid.
-
Test Compound: this compound.
-
Instrumentation: Microplate reader.
Procedure:
-
Plate Preparation: Use a 96-well plate pre-coated with histones and activated with DNA.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Reaction Initiation: Add a mixture of PARP enzyme, NAD+, and biotinylated NAD+ to each well. Incubate at room temperature for 60 minutes.
-
Washing: Wash the plate to remove unincorporated reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate. The streptavidin will bind to the biotinylated ADP-ribose that has been incorporated onto the histones.
-
Color Development: After another wash step, add the TMB substrate. The HRP will catalyze a color change.
-
Reaction Termination and Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: PARP in DNA Single-Strand Break Repair
PARP1 detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process recruits other DNA repair proteins to the site of damage to facilitate repair.
Conclusion
The structural features of this compound strongly suggest its potential to interact with multiple, clinically relevant biological targets. Based on the extensive data available for structurally related benzamide derivatives, the most probable targets are dopamine D2 receptors, serotonin 5-HT4 receptors, histone deacetylases, and poly(ADP-ribose) polymerases. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, serves as a comprehensive resource for researchers and drug development professionals to guide the further investigation and characterization of this and similar compounds. Empirical validation through the described experimental methodologies is essential to confirm the specific biological activities and therapeutic potential of this compound.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 3. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 21. PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 24. medchemexpress.com [medchemexpress.com]
"2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" literature review
A notable scarcity of published research surrounds the specific compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS number: 857486-15-8). While this chemical is available from several commercial suppliers, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and mechanism of action.
This technical guide aims to provide a transparent overview of the currently available information and highlight the research gap concerning this particular molecule.
Chemical Properties and Identification
Basic chemical identifiers and properties for this compound have been compiled from supplier databases.
| Property | Value | Source |
| CAS Number | 857486-15-8 | ChemicalBook, Hit2Lead[1][2] |
| Molecular Formula | C13H19N3O2 | Hit2Lead[1] |
| Molecular Weight | 249.31 g/mol | Hit2Lead[1] |
Synthesis
A definitive, published experimental protocol for the synthesis of this compound could not be located in the searched scientific literature. However, general synthetic routes for analogous benzamide derivatives are well-documented. One common method for the synthesis of similar N-substituted benzamides involves the acylation of an appropriate amine with a substituted benzoyl chloride.
A plausible synthetic pathway for this compound could be inferred from procedures for related compounds. For instance, the synthesis of 4-[(Methylsulfonyl)amino]-N-[2-(thiomorpholin-4-yl)ethyl]benzamide involves the reaction of 4-thiomorpholinethanamine with 4-[(methylsulfonyl)amino]benzoyl chloride in the presence of a base like triethylamine.[3] A similar approach could likely be adapted for the target compound, starting from 2-aminobenzoyl chloride and N-(2-aminoethyl)morpholine.
Hypothetical Synthetic Workflow
This diagram illustrates a potential, generalized workflow for the synthesis of N-substituted benzamides, which could be adapted for the target compound.
A potential synthetic workflow for the target compound.
Biological Activity and Pharmacological Data
No specific biological or pharmacological data for this compound was found in the public domain. Searches for in vitro and in vivo studies, screening library results, and pharmacological profiles for this compound did not yield any relevant publications.
The scientific literature does, however, contain extensive research on a wide array of benzamide derivatives with diverse biological activities. For example, various substituted benzamides have been investigated as:
-
Antimicrobial Agents: A study on 2-aminobenzamide derivatives reported their evaluation as antimicrobial agents.[4]
-
Antitumor Agents: N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[5]
-
Focal Adhesion Kinase (FAK) Inhibitors: Novel 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides have been identified as potential FAK inhibitors and anticancer agents.[6]
-
STAT6 Inhibitors: A series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives were identified as potent and orally bioavailable STAT6 inhibitors, with potential applications in allergic diseases.[7]
-
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists: A study identified a 4-fluoro-N-methylbenzamide derivative as a potent and orally active mGluR1 antagonist with antipsychotic-like effects in animal models.[8]
It is plausible that this compound may have been synthesized as part of a larger chemical library for high-throughput screening, but the results of such screenings are not publicly available. Without experimental data, any discussion of its potential biological activity would be purely speculative and based on the activities of structurally related but distinct molecules.
Signaling Pathways and Mechanism of Action
Given the absence of biological data, there is no information regarding the signaling pathways or molecular targets that may be modulated by this compound. Research on analogous compounds suggests that the benzamide scaffold can be incorporated into molecules targeting a wide range of proteins, including kinases and transcription factors. However, the specific substitution pattern of the target compound makes it impossible to predict its mechanism of action without experimental validation.
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into this compound would be novel. Future research could focus on:
-
Developing and publishing a robust synthetic protocol.
-
Screening the compound against a diverse panel of biological targets to identify potential therapeutic areas.
-
Conducting in vitro and in vivo studies to characterize its pharmacological profile, including efficacy, toxicity, and pharmacokinetics.
Until such studies are conducted and published, a comprehensive technical guide on the core properties and applications of this compound cannot be fully realized. The information presented here is based on the limited data available and inferences from related, but not identical, chemical structures.
References
- 1. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 2. This compound | 857486-15-8 [amp.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the primary synthesis pathways for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, a key chemical intermediate. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Overview of Synthetic Pathways
The synthesis of this compound is most prominently achieved through the reaction of isatoic anhydride with 2-(4-morpholinyl)ethanamine. This pathway is favored for its efficiency and the ready availability of the starting materials. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 2-(4-morpholinyl)ethanamine attacks one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.
Alternative methods for forming similar benzamide structures often involve the acylation of the amine with a corresponding benzoyl chloride or benzoic acid derivative. However, for the synthesis of a 2-aminobenzamide, the isatoic anhydride route is generally more direct.
Core Synthesis Pathway: Isatoic Anhydride and 2-(4-morpholinyl)ethanamine
The primary and most efficient pathway for the synthesis of this compound is the reaction between isatoic anhydride and 2-(4-morpholinyl)ethanamine.
Reaction Scheme:
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that while the experimental protocol is based on established methods for analogous compounds, the specific yield and analytical data for the title compound may vary.[1][2]
| Parameter | Value | Reference |
| Molecular Formula | C13H19N3O2 | N/A |
| Molecular Weight | 249.31 g/mol | N/A |
| Typical Yield | Good to Excellent (>80%) | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | Not specified (expected to be crystalline solid) | N/A |
Spectroscopic Data (Expected):
| Technique | Expected Features |
| IR (KBr, cm⁻¹) | N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, C-O-C stretching (morpholine) |
| ¹H-NMR (DMSO-d₆, ppm) | Signals corresponding to aromatic protons, morpholine ring protons, ethyl chain protons, and amine/amide protons. |
| ¹³C-NMR (DMSO-d₆, ppm) | Signals for aromatic carbons, carbonyl carbon, and aliphatic carbons of the ethyl and morpholine moieties. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight. |
Detailed Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound based on the conventional heating method reported for similar 2-aminobenzamide derivatives.[1][2]
Materials and Equipment
-
Isatoic anhydride
-
2-(4-morpholinyl)ethanamine
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add 2-(4-morpholinyl)ethanamine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation of Crude Product: The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual DMF and unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the purified solid should also be determined.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
The Discovery and Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS No. 857486-15-8) is a chemical compound featuring a 2-aminobenzamide core linked to a morpholinoethyl moiety.[1][2][3] The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. Similarly, the morpholine ring is a common feature in drug candidates, often introduced to improve physicochemical properties such as solubility and metabolic stability. The combination of these two pharmacophoric elements in a single molecule suggests its potential for biological activity. This guide will detail a likely synthetic pathway and explore potential areas of pharmacological interest.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which points to a convergent synthesis strategy. The primary disconnection is the amide bond, which suggests two key precursors: 2-aminobenzoic acid and 2-(4-morpholinyl)ethanamine.
Caption: Retrosynthetic analysis of the target compound.
The overall synthetic workflow would, therefore, involve the synthesis of these two precursors followed by their coupling.
Caption: Proposed overall synthetic workflow.
Experimental Protocols
Synthesis of 2-(4-morpholinyl)ethanamine
The synthesis of 2-(4-morpholinyl)ethanamine is a well-established process. One common method involves the reaction of morpholine with 2-chloroethanol, followed by conversion of the resulting alcohol to the amine. A Russian patent describes the acylation of 2-(morpholin-4-yl) ethylamine with 4-chlorobenzoyl chloride.[4]
Protocol:
-
Synthesis of 2-(morpholino)ethanol: To a solution of morpholine (1.0 eq) in a suitable solvent such as toluene, add 2-chloroethanol (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the mixture is washed with water and the organic layer is dried and concentrated to yield 2-(morpholino)ethanol.
-
Synthesis of 2-(4-morpholinyl)ethanamine: The 2-(morpholino)ethanol can be converted to the corresponding amine via a Gabriel synthesis or by reaction with phthalimide followed by hydrazinolysis. Alternatively, direct amination methods can be employed.
Synthesis of this compound
The final step is the coupling of 2-aminobenzoic acid with 2-(4-morpholinyl)ethanamine. This can be achieved through several standard amide bond formation protocols. A common method involves the activation of the carboxylic acid group of 2-aminobenzoic acid.
Protocol (via Acyl Chloride):
-
Formation of 2-aminobenzoyl chloride: 2-aminobenzoic acid (1.0 eq) is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the acyl chloride. The reaction is typically performed at 0°C to room temperature.
-
Amide Coupling: The freshly prepared 2-aminobenzoyl chloride solution is then added dropwise to a cooled (0°C) solution of 2-(4-morpholinyl)ethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in DCM.[5] The reaction is stirred and allowed to warm to room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 857486-15-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO, methanol | Inferred |
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been definitively reported for this compound, the structural motifs present in the molecule are associated with a range of pharmacological effects.
-
Antimicrobial Activity: Benzamide derivatives are known to possess antibacterial and antifungal properties.
-
Anticancer Activity: The benzamide scaffold is a core component of several anticancer agents, including histone deacetylase (HDAC) inhibitors.
-
Central Nervous System (CNS) Activity: The morpholine moiety is often found in compounds targeting CNS receptors. For instance, moclobemide, which shares a similar N-substituted benzamide structure, is a known antidepressant.[4]
Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key enzymes or modulation of receptor signaling. For example, if the compound were to act as an HDAC inhibitor, it would lead to the hyperacetylation of histones, resulting in changes in gene expression that could induce apoptosis in cancer cells.
Caption: Hypothetical signaling pathway (HDAC inhibition).
Conclusion
This compound is a readily synthesizable molecule with potential for biological activity based on its structural components. This technical guide provides a detailed, plausible synthetic route and highlights potential areas for pharmacological investigation. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. The provided experimental protocols and theoretical framework offer a solid starting point for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 2. This compound | 857486-15-8 [amp.chemicalbook.com]
- 3. This compound | 857486-15-8 [sigmaaldrich.com]
- 4. RU2570898C2 - Method for obtaining n-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (versions) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (Quizartinib) for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, known as Quizartinib (formerly AC220), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Activating mutations in FLT3 are a significant driver in approximately 30% of acute myeloid leukemia (AML) cases, conferring a poor prognosis. Quizartinib has demonstrated substantial clinical efficacy in patients with FLT3-internal tandem duplication (ITD) positive AML. This document details the mechanism of action, kinase inhibition profile, relevant experimental protocols, and key signaling pathways associated with Quizartinib.
Introduction
This compound, or Quizartinib, is a small molecule tyrosine kinase inhibitor that has emerged as a critical therapeutic agent in the management of AML.[1] Its primary molecular target is FLT3, a receptor tyrosine kinase integral to the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations, particularly internal tandem duplications (ITD) within the juxtamembrane domain of FLT3, lead to its constitutive activation, promoting uncontrolled cell growth and survival.[2][3] Quizartinib selectively binds to and inhibits FLT3, thereby offering a targeted therapeutic strategy for this aggressive leukemia subtype.[1][2]
Mechanism of Action
Quizartinib functions as a type II kinase inhibitor, binding to the inactive conformation of the FLT3 kinase domain.[4][5] This interaction stabilizes the inactive state, preventing the ATP binding and subsequent autophosphorylation required for kinase activation.[2][6] By inhibiting FLT3, Quizartinib effectively blocks downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. The primary pathways affected are:
-
RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway curtails cell proliferation.[2][3]
-
PI3K/AKT Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.[2][3]
-
STAT5 Pathway: Inhibition of STAT5 signaling further contributes to the suppression of leukemic cell proliferation and survival.[6][7]
The collective inhibition of these pathways leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[2][7]
Quantitative Data: Kinase Inhibition Profile
Quizartinib is a highly selective inhibitor of FLT3. Its potency against both wild-type and ITD-mutated FLT3 is in the low nanomolar range. The following table summarizes the inhibitory activity of Quizartinib against a panel of kinases.
| Kinase Target | IC50 (nM) | Reference |
| FLT3 (ITD) | 1.1 | [8][9] |
| FLT3 (Wild-Type) | 4.2 | [8][9] |
| c-KIT | >10-fold selective vs FLT3 | [8][9] |
| PDGFRα | >10-fold selective vs FLT3 | [8][9] |
| PDGFRβ | >10-fold selective vs FLT3 | [8][9] |
| RET | >10-fold selective vs FLT3 | [8][9] |
| CSF-1R | >10-fold selective vs FLT3 | [8][9] |
Data represents a compilation from multiple sources. Actual values may vary based on assay conditions.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of Quizartinib against FLT3 kinase by measuring ADP production.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Quizartinib
-
ADP-Glo™ Kinase Assay Kit
-
Kinase buffer
-
384-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Quizartinib in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare solutions of FLT3, substrate, and ATP in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the Quizartinib dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the FLT3 and substrate mixture.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for FLT3.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each Quizartinib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
Cell-Based FLT3 Inhibition Assay (MV4-11 Proliferation)
This protocol measures the effect of Quizartinib on the proliferation of the human AML cell line MV4-11, which harbors an endogenous FLT3-ITD mutation.
Materials:
-
MV4-11 human AML cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Quizartinib
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Sterile, clear-bottom, white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain MV4-11 cells in logarithmic growth phase.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of Quizartinib in complete medium from a DMSO stock.
-
Compound Treatment: Add 10 µL of the diluted Quizartinib or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[10]
-
Measure Cell Viability:
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.[10]
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each Quizartinib concentration and determine the IC50 value.
Resistance Mechanisms
Despite the efficacy of Quizartinib, resistance can emerge through various mechanisms:
-
On-target secondary mutations: Mutations in the FLT3 kinase domain, particularly at the gatekeeper residue (F691) or the activation loop (D835), can reduce the binding affinity of Quizartinib.[11][12]
-
Off-target mechanisms: Upregulation of parallel signaling pathways, such as the RAS pathway, can bypass the dependency on FLT3 signaling.[6][13]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome treatment failure.
Conclusion
This compound (Quizartinib) is a highly potent and selective FLT3 inhibitor with significant clinical activity against FLT3-ITD positive AML. Its mechanism of action, centered on the inhibition of key pro-survival signaling pathways, provides a strong rationale for its use in this patient population. The experimental protocols detailed herein offer standardized methods for evaluating the efficacy of Quizartinib and similar compounds. Continued research into its clinical application and the mechanisms of resistance will be vital for optimizing its therapeutic potential.
References
- 1. Quizartinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 3. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. missionbio.com [missionbio.com]
An In-Depth Technical Guide on 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide as a Research Chemical
Disclaimer: This document serves as a summary of available information on the research chemical 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. A comprehensive search of scientific literature and patent databases has revealed a significant scarcity of in-depth research on this specific compound. The majority of available data is limited to physicochemical properties listed by chemical suppliers. As such, detailed experimental protocols, extensive quantitative biological data, and established signaling pathways are not publicly available at this time.
Introduction
This compound is a chemical compound containing a benzamide core structure linked to a morpholinoethyl moiety. Benzamide and morpholine scaffolds are prevalent in medicinal chemistry and have been explored for a wide range of biological activities.[1][2] However, this specific combination in this compound has not been the subject of extensive published research, positioning it as a novel compound for exploratory studies. This guide compiles the available data and provides a theoretical framework for its potential synthesis and investigation.
Physicochemical Properties
The primary available data for this compound are its basic physicochemical properties, which are crucial for its handling, formulation, and initial experimental design.[3][4][5]
| Property | Value | Source |
| CAS Number | 857486-15-8 | [3][4][5] |
| Molecular Formula | C13H19N3O2 | [3] |
| Molecular Weight | 249.31 g/mol | [3] |
| LogP (Predicted) | 0.95 | [3] |
| Rotatable Bonds | 4 | [3] |
| Form | Solid | [3] |
| Purity | Typically >95% | [3] |
Synthesis and Experimental Protocols
While no specific, validated synthesis protocol for this compound has been published in peer-reviewed literature, a potential synthetic route can be proposed based on standard amide bond formation reactions. A common method would involve the coupling of a protected 2-aminobenzoic acid derivative with 2-(4-morpholinyl)ethan-1-amine.
Generalized Synthetic Protocol
A plausible method for the synthesis of this compound would be the acylation of 2-(4-morpholinyl)ethan-1-amine with a suitable 2-aminobenzoyl chloride or by using a peptide coupling agent with 2-aminobenzoic acid. A similar synthetic approach has been documented for other N-substituted benzamides.[6]
Reaction Scheme:
Isatoic anhydride (a common precursor for 2-aminobenzamides) could be reacted with 2-(4-morpholinyl)ethan-1-amine in a suitable solvent. This method is often used for the synthesis of N-substituted 2-aminobenzamide derivatives.[7]
Generalized Experimental Workflow:
-
Reaction Setup: Dissolve isatoic anhydride in an appropriate aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere.
-
Amine Addition: Add 2-(4-morpholinyl)ethan-1-amine to the reaction mixture, potentially with a non-nucleophilic base to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture would be washed with aqueous solutions to remove unreacted starting materials and byproducts.
-
Purification: The crude product would then be purified, typically by column chromatography on silica gel, to yield the final compound.
-
Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no published data on the biological activity or mechanism of action for this compound. However, the benzamide scaffold is a known pharmacophore present in a variety of biologically active molecules with activities including, but not limited to, anti-inflammatory, anticancer, and antipsychotic effects.[1] The morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and to introduce potential hydrogen bond acceptors.[2]
Given its structure, potential, yet unproven, areas of investigation for this compound could include:
-
Screening against various receptor families: The benzamide moiety is a common feature in ligands for dopamine and serotonin receptors.
-
Enzyme inhibition assays: Certain substituted benzamides have been shown to inhibit enzymes such as histone deacetylases (HDACs).
-
Phenotypic screening: As a novel compound, it could be included in phenotypic screening libraries to identify unexpected biological activities.[8][9]
Due to the absence of experimental data, no signaling pathway diagrams can be provided.
Conclusion and Future Directions
This compound is a research chemical with limited publicly available data beyond its basic chemical properties. While its structural motifs, the 2-aminobenzamide and morpholine rings, are well-represented in pharmacologically active compounds, the specific biological profile of this molecule remains to be elucidated.
Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol and full characterization data (NMR, MS, IR, etc.).
-
In Vitro Profiling: Screening the compound against a broad panel of biological targets to identify potential mechanisms of action.
-
In Vivo Studies: Should in vitro activity be identified, subsequent in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space with the potential for novel biological activity. However, any investigation must begin with fundamental chemical synthesis and broad biological screening to establish a scientific foundation for further development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 4. This compound | 857486-15-8 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Phenotypic Screening Library [otavachemicals.com]
An In-Depth Technical Guide to 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
IUPAC Name: 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS Number: 857486-15-8[1][2][3] Molecular Formula: C₁₃H₁₉N₃O₂[1] Molecular Weight: 249.31 g/mol [1]
This technical guide provides a comprehensive overview of this compound, a benzamide derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on the synthesis and biological activities of structurally related benzamide derivatives to provide a broader context for its potential applications and mechanisms of action.
I. Chemical Synthesis
The synthesis of this compound and related benzamide derivatives typically involves the formation of an amide bond between a benzoic acid derivative and an amine. Several general methods are applicable.
General Synthesis Workflow:
Caption: General synthetic routes to this compound.
Experimental Protocols:
-
Method A: From Isatoic Anhydride A common method for synthesizing 2-aminobenzamide derivatives involves the ring-opening of isatoic anhydride with a primary amine.[4][5]
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a solution of 2-(4-morpholinyl)ethan-1-amine (1 equivalent) in DMF.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration and can be recrystallized from a suitable solvent to afford the purified this compound.[4]
-
-
Method B: From 2-Aminobenzoic Acid Alternatively, the target compound can be synthesized from 2-aminobenzoic acid.
-
Convert 2-aminobenzoic acid to its corresponding acyl chloride, 2-aminobenzoyl chloride, by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[6]
-
The crude acyl chloride is then dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), and cooled in an ice bath.
-
A solution of 2-(4-morpholinyl)ethan-1-amine (1 equivalent) in the same solvent is added dropwise to the acyl chloride solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
After the reaction is complete, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
-
II. Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [1] |
| Molecular Weight | 249.31 | [1] |
| CAS Number | 857486-15-8 | [1][2][3] |
| LogP | 0.95 | [1] |
| Rotatable Bonds | 4 | [1] |
III. Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not extensively published, the benzamide scaffold is present in a wide range of pharmacologically active compounds.[7] Derivatives of benzamide have shown antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[7]
Hypothetical Signaling Pathway (Based on Anti-inflammatory Benzamides):
Many anti-inflammatory agents act by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical mechanism for a benzamide derivative could involve the inhibition of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Hypothetical anti-inflammatory mechanism of action.
IV. Quantitative Data for Related Benzamide Derivatives
To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data for other benzamide derivatives with reported biological activities.
| Compound | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| N'-(benzoyloxy)benzamide | Tyrosinase Inhibition | IC₅₀ = 2.5 µM | [8] |
| N'-phenylbenzohydrazide | Tyrosinase Inhibition | IC₅₀ = 10.5 µM | [8] |
| WO5m (a N-(2-(Benzylamino)-2-oxoethyl)benzamide analog) | Pancreatic β-cell protection against ER stress | EC₅₀ = 0.1 ± 0.01 µM | [9] |
| 4-Amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-5-chloro-2-methoxy-benzamide | 5-HT₄ Receptor Binding | IC₅₀ = 6.47 nM | [7] |
V. Conclusion
This compound is a readily synthesizable compound belonging to the versatile benzamide class of molecules. While detailed biological studies on this specific compound are limited in the public domain, the known pharmacological activities of related benzamides suggest its potential for further investigation in various therapeutic areas, including but not limited to antimicrobial, anti-inflammatory, and neuropharmacological applications. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel benzamide derivatives. Further studies are warranted to elucidate the specific biological targets and mechanism of action of this compound.
References
- 1. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 2. This compound | 857486-15-8 [amp.chemicalbook.com]
- 3. This compound | 857486-15-8 [sigmaaldrich.com]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 5. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Weight of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide: A Technical Guide
For Immediate Release: A comprehensive analysis of the molecular properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, a compound of interest in contemporary chemical research, has established its precise molecular weight. This guide provides a detailed breakdown of the calculation, atomic composition, and a workflow for its determination, tailored for researchers, scientists, and professionals in drug development.
The molecular formula for this compound has been identified as C13H19N3O2.[1][2] This formula dictates the precise number of atoms of each element within a single molecule of the compound. The determination of the molecular weight is a fundamental characteristic, crucial for a wide range of experimental and theoretical applications in chemistry and pharmacology.
Atomic Composition and Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen are utilized for this calculation.[3][4][5][6][7][8][9][10][11][12][13][14][15][16] The contribution of each element to the total molecular weight is detailed in the table below.
| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 249.314 |
Based on this, the calculated molecular weight of this compound is 249.314 amu . Several sources corroborate a molecular weight of approximately 249.3 g/mol .[2]
Experimental Workflow for Molecular Weight Determination
The process of determining the molecular weight of a novel compound follows a structured experimental and analytical workflow. This typically involves initial structural elucidation followed by mass spectrometry for precise mass determination.
This diagram illustrates the logical progression from synthesizing and purifying the compound to its structural analysis and final molecular weight calculation. Each step is critical for ensuring the accuracy of the determined molecular properties. The use of techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy helps in confirming the chemical structure, which is then used to determine the molecular formula. High-resolution mass spectrometry provides a highly accurate experimental mass that can be compared with the calculated theoretical molecular weight.
References
- 1. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 2. 857486-15-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. princeton.edu [princeton.edu]
- 6. Nitrogen - Wikipedia [en.wikipedia.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. #7 - Nitrogen - N [hobart.k12.in.us]
- 11. byjus.com [byjus.com]
- 12. Atomic/Molar mass [westfield.ma.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Oxygen, atomic [webbook.nist.gov]
Methodological & Application
Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, a versatile intermediate in pharmaceutical research. The primary synthetic route described herein involves the reaction of isatoic anhydride with 2-(4-morpholinyl)ethanamine.
Introduction
This compound serves as a key building block in the development of various biologically active compounds. Its structure, incorporating a flexible morpholinoethyl side chain, makes it a valuable scaffold for library synthesis in drug discovery programs. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Physicochemical Data of Reactants
A summary of the key physical and chemical properties of the reactants is provided in the table below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | White to off-white solid | 243 (decomposes) | N/A |
| 2-(4-morpholinyl)ethanamine | C₆H₁₄N₂O | 130.19 | Colorless to pale yellow liquid | -20 | 203-205 |
Experimental Protocol
This protocol is based on established methodologies for the synthesis of 2-aminobenzamides from isatoic anhydride and primary amines.
Materials and Equipment:
-
Isatoic anhydride (1.0 eq)
-
2-(4-morpholinyl)ethanamine (1.05 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Apparatus for filtration under reduced pressure
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve isatoic anhydride (1.0 eq) in a minimal amount of dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add 2-(4-morpholinyl)ethanamine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation of Product: The precipitated solid product is collected by filtration under reduced pressure.
-
Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Drying: The purified product is dried under vacuum.
Expected Yield:
Based on similar reactions, the expected yield for this synthesis is typically in the range of 70-90%.
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzamide ring, the methylene protons of the ethyl chain, and the methylene protons of the morpholine ring. The amine and amide protons will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and morpholine moieties. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₉N₃O₂, MW: 249.31 g/mol ). |
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution mechanism.
Caption: A simplified representation of the reaction mechanism.
Application Notes and Protocols for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide In Vitro Assays
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound belonging to the benzamide class. Compounds with this structural motif have been investigated for a variety of biological activities. To elucidate the pharmacological profile of this specific molecule, a series of in vitro assays are required. These assays can help determine its mechanism of action, potency, selectivity, and potential therapeutic applications. This document outlines potential in vitro assays and provides generalized protocols.
Hypothetical In Vitro Assay Data
The following tables represent hypothetical data that could be generated from in vitro assays on this compound. This data is for illustrative purposes only.
Table 1: Receptor Binding Affinity
| Target Receptor | Ligand | Ki (nM) |
| Serotonin 5-HT₄ Receptor | [³H]-GR113808 | >10,000 |
| Dopamine D₂ Receptor | [³H]-Spiperone | 850 |
| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 150 |
Table 2: Functional Enzyme Inhibition
| Enzyme | Substrate | IC₅₀ (µM) |
| Monoamine Oxidase A (MAO-A) | Kynuramine | 25 |
| Monoamine Oxidase B (MAO-B) | Benzylamine | >100 |
| Acetylcholinesterase (AChE) | Acetylthiocholine | >100 |
Table 3: Anti-inflammatory Activity
| Assay | Endpoint | Result |
| Albumin Denaturation Assay | % Inhibition at 100 µg/mL | 65% |
| LPS-stimulated IL-6 release in RAW 264.7 cells | IC₅₀ (µM) | 15 |
Experimental Protocols
The following are generalized protocols for the hypothetical assays listed above. Researchers should optimize these protocols based on their specific laboratory conditions and reagents.
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor.
Workflow Diagram:
Application Notes and Protocols for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (AC-93253 iodide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, also identified as AC-93253 iodide, is a potent inhibitor of Src tyrosine kinase.[1] This compound has demonstrated significant anti-cancer properties in non-small cell lung cancer (NSCLC) models by modulating multiple Src-related signaling pathways.[1] These pathways include key regulators of cell proliferation, survival, and metastasis such as EGFR, STAT3, FAK, PI3K, and MEK/ERK.[1] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of AC-93253 iodide.
Compound Information
| Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | AC-93253 iodide | 857486-15-8[2][3] | C13H19N3O2 | 249.31 g/mol [2] |
Quantitative Data Summary
While primarily characterized as a Src inhibitor, one source identifies AC-93253 as a subtype-selective Retinoic Acid Receptor alpha (RARα) agonist.[4] Further investigation is required to fully understand its complete activity profile.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Receptor Agonism | RARα | Not Specified | EC50 | 6.3 µM | [4] |
Signaling Pathway Modulated by AC-93253 iodide
AC-93253 iodide exerts its anti-cancer effects by inhibiting Src, a central kinase that influences multiple downstream signaling cascades critical for tumor progression.
Caption: AC-93253 iodide inhibits Src, blocking multiple downstream oncogenic pathways.
Experimental Protocols
The following are detailed protocols for cell-based assays to characterize the effects of AC-93253 iodide on non-small cell lung cancer (NSCLC) cells.[1]
Cell Culture
-
Cell Lines: Human NSCLC cell lines: PC9 (gefitinib-sensitive), PC9/gef (gefitinib-resistant), A549, and H1975.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for assessing cell viability and proliferation using the MTT assay.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of AC-93253 iodide and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies.
Protocol:
-
Seed 500 cells per well in a 6-well plate.
-
Treat the cells with AC-93253 iodide at the desired concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Cell Invasion and Migration Assays (Transwell Assay)
These assays evaluate the ability of cells to move through an extracellular matrix (invasion) or a porous membrane (migration).
Protocol:
-
For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.
-
Seed 5 x 10^4 cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add AC-93253 iodide to both the upper and lower chambers at the desired concentrations.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading/migrating cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have moved to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in Src signaling pathways.
References
- 1. AC-93253 iodide, a novel Src inhibitor, suppresses NSCLC progression by modulating multiple Src-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 3. This compound | 857486-15-8 [amp.chemicalbook.com]
- 4. abmole.com [abmole.com]
Application Notes and Protocols for 2-Aminobenzamide Derivatives in Cancer Cell Line Research
Note: Extensive research reveals a lack of specific published data on the biological activity of "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" in cancer cell lines. Therefore, these application notes and protocols are based on the well-characterized activities of a closely related class of compounds: 2-aminobenzamide-based Histone Deacetylase (HDAC) inhibitors . The data and methodologies presented are representative of this class of compounds and provide a framework for investigating the potential anti-cancer effects of novel 2-aminobenzamide derivatives.
Introduction
2-Aminobenzamide derivatives have emerged as a significant class of compounds in cancer research, primarily recognized for their potent activity as Histone Deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In various cancers, the dysregulation of HDAC activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.
By inhibiting HDACs, 2-aminobenzamide derivatives can restore normal acetylation patterns, leading to the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit tumor growth. This document provides an overview of the application of these compounds in cancer cell line research, including their mechanism of action, protocols for evaluating their efficacy, and representative data.
Mechanism of Action: HDAC Inhibition
The primary mechanism of action for many anti-cancer 2-aminobenzamide derivatives is the inhibition of class I and class II HDAC enzymes. The 2-aminobenzamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. The relaxed chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21 and Bax, which can lead to cell cycle arrest and apoptosis. [1][2][3]
Quantitative Data Summary
The following tables summarize the anti-proliferative activity, apoptosis induction, and cell cycle arrest caused by representative 2-aminobenzamide-based HDAC inhibitors in various cancer cell lines.
Table 1: Anti-proliferative Activity (IC50 Values in µM)
| Compound ID | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | A375 (Melanoma) | SMMC7721 (Liver) |
| 12g | 0.31 ± 0.05 | 0.28 ± 0.03 | 0.35 ± 0.04 | 0.26 ± 0.02 | 0.42 ± 0.06 |
| 12h | 0.25 ± 0.03 | 0.21 ± 0.02 | 0.29 ± 0.03 | 0.22 ± 0.03 | 0.36 ± 0.04 |
Data is representative of thioether-based 2-aminobenzamide derivatives as reported in scientific literature.[4]
Table 2: Induction of Apoptosis in A549 Cells
| Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound 12g (0.5 µM) | 15.8 ± 1.2 | 8.2 ± 0.7 | 24.0 ± 1.9 |
| Compound 12h (0.5 µM) | 18.5 ± 1.5 | 9.6 ± 0.8 | 28.1 ± 2.3 |
Data is representative of apoptosis induction after 48h treatment.[4]
Table 3: Cell Cycle Arrest in A549 Cells
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 ± 2.1 | 30.1 ± 1.8 | 14.7 ± 1.3 |
| Compound 12g (0.5 µM) | 25.3 ± 1.9 | 15.6 ± 1.2 | 59.1 ± 2.5 |
| Compound 12h (0.5 µM) | 22.8 ± 1.7 | 12.4 ± 1.0 | 64.8 ± 2.8 |
Data is representative of cell cycle distribution after 24h treatment.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of 2-aminobenzamide derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
2-aminobenzamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminobenzamide derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
2-aminobenzamide derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the desired concentrations of the 2-aminobenzamide derivative (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control.
-
Incubate for 24 to 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
2-aminobenzamide derivative
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of the 2-aminobenzamide derivative and a vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The 2-aminobenzamide scaffold represents a promising starting point for the development of novel anti-cancer agents, particularly as HDAC inhibitors. The protocols and representative data provided in these application notes offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of new 2-aminobenzamide derivatives in various cancer cell lines. Through systematic evaluation of cell viability, apoptosis induction, and cell cycle arrest, researchers can effectively characterize the anti-tumor potential of these compounds and advance the development of new cancer therapies.
References
- 1. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Activity Screening of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial activity screening of the compound 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. While specific antimicrobial data for this exact compound is not extensively available in publicly accessible literature, the following protocols are based on established methods for screening structurally related benzamide and morpholine-containing derivatives for antimicrobial efficacy.[1][2][3][4]
Introduction
This compound is a synthetic compound featuring a benzamide core, an amino group, and a morpholine moiety. Both benzamide and morpholine derivatives have attracted significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[2][3][4] The presence of the morpholine ring, in particular, has been associated with antifungal and antibacterial activities in various studies.[2][3] Therefore, a systematic screening of this compound against a panel of pathogenic bacteria and fungi is warranted to evaluate its potential as a novel antimicrobial agent.
This document outlines the recommended experimental procedures for determining the antimicrobial spectrum and potency of the target compound.
Data Presentation: Antimicrobial Activity Profile
Quantitative data from the antimicrobial screening assays should be systematically recorded to allow for clear comparison and interpretation. The following tables provide a template for summarizing the results.
Table 1: Antibacterial Activity of this compound
| Test Microorganism | Strain ID | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | ||
| Ciprofloxacin (Control) | - | - |
Table 2: Antifungal Activity of this compound
| Test Microorganism | Strain ID | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | ATCC 10231 | Yeast | |
| Aspergillus niger | ATCC 16404 | Mold | |
| Aspergillus fumigatus | ATCC 96918 | Mold | |
| Trichophyton rubrum | ATCC 60836 | Dermatophyte | |
| Amphotericin B (Control) | - | - |
Experimental Protocols
The following are detailed protocols for the recommended primary antimicrobial screening assays.
Agar Well Diffusion Method (Qualitative Screening)
This method is a preliminary test to qualitatively assess the antimicrobial activity of the compound.
Materials:
-
Test compound: this compound
-
Bacterial and fungal strains
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare and sterilize the growth media (Nutrient Agar or Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify in a laminar flow hood.
-
Prepare a microbial inoculum of the test strains and standardize it to a 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Similarly, add the positive and solvent controls to separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Quantitative Screening)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (optional, for reading optical density)
-
Positive and negative controls
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plates and incubate under appropriate conditions (37°C for 24 hours for bacteria; 28-35°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial activity screening.
Caption: General workflow for antimicrobial screening.
Logic for MIC Determination
The following diagram outlines the logical steps involved in determining the Minimum Inhibitory Concentration.
Caption: Logic flow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Anti-Inflammatory Assays of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Disclaimer: Extensive literature searches did not yield specific data on the anti-inflammatory activity or associated assays for the compound "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide." The information presented below is a generalized template based on common anti-inflammatory assays and potential mechanisms of action for structurally related benzamide compounds. This document is intended to serve as a foundational guide for researchers and scientists to design and conduct their own investigations into the potential anti-inflammatory properties of the specified compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a significant focus of drug development.
This document outlines a series of standardized in vitro and in vivo assays to evaluate the potential anti-inflammatory effects of this compound. The proposed experiments are designed to assess the compound's ability to modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines and the activity of cyclooxygenase (COX) enzymes.
Hypothetical Data Summary
The following tables present hypothetical quantitative data to illustrate how the results of the proposed assays could be structured for clear comparison.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators
| Assay | Test Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| COX-1 Inhibition | 1 | 15.2 ± 2.1 | > 100 |
| 10 | 35.8 ± 4.5 | ||
| 100 | 60.1 ± 5.9 | ||
| COX-2 Inhibition | 1 | 25.7 ± 3.3 | 8.5 |
| 10 | 52.3 ± 6.8 | ||
| 100 | 85.4 ± 7.2 | ||
| TNF-α Release | 1 | 10.5 ± 1.8 | 22.1 |
| (LPS-stimulated RAW 264.7) | 10 | 45.1 ± 5.2 | |
| 100 | 78.9 ± 8.1 | ||
| IL-6 Release | 1 | 8.9 ± 1.5 | 28.4 |
| (LPS-stimulated RAW 264.7) | 10 | 40.2 ± 4.7 | |
| 100 | 72.6 ± 7.5 |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| Indomethacin | 10 | 0.25 ± 0.05 | 70.6 |
| Compound | 10 | 0.68 ± 0.09 | 20.0 |
| Compound | 30 | 0.45 ± 0.07 | 47.1 |
| Compound | 100 | 0.31 ± 0.06 | 63.5 |
Experimental Protocols
In Vitro Assays
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the specific COX enzyme (ovine COX-1 or human recombinant COX-2).
-
Add the test compound at various concentrations or a vehicle control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of oxygen consumption using a chromogenic substrate (e.g., TMPD) and a spectrophotometer at 590 nm.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Principle: This assay quantifies the effect of the test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine release compared to the LPS-stimulated vehicle control.
In Vivo Assay
Principle: This is a standard model of acute inflammation. The injection of carrageenan into the rat paw induces a local inflammatory response characterized by edema.
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
Caption: A generalized workflow for screening potential anti-inflammatory compounds.
Caption: A hypothetical signaling pathway for anti-inflammatory action.
Application Notes & Protocols for the HPLC Analysis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, also known as piboserod, is a selective 5-HT4 receptor antagonist that has been investigated for various medical applications.[1] Accurate and reliable analytical methods are crucial for the quantification of piboserod in bulk drug substances and pharmaceutical formulations, as well as for the determination of its related substances. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for this purpose due to its high resolution, sensitivity, and specificity.
This document provides a comprehensive guide to a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The described method is based on established principles of HPLC method development and validation for pharmaceutical compounds.[2][3][4]
Experimental Protocols
1. Proposed HPLC Method for Piboserod Analysis
This section details a proposed isocratic RP-HPLC method for the quantitative analysis of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary HPLC system with a UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a ratio of 30:70 (v/v)[5] |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm (based on typical UV absorbance for similar benzamide structures) |
| Run Time | 10 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): For a drug product, accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter. Pipette 10 mL of the clear filtrate into a 100 mL volumetric flask and dilute to volume with the diluent.
Method Validation Parameters
The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The following tables summarize the typical acceptance criteria for key validation parameters.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Linearity:
| Parameter | Acceptance Criteria |
| Concentration Range | Typically 5-15 µg/mL (50% to 150% of the working concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery):
| Spiked Level | Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision (% RSD):
| Precision Type | Acceptance Criteria |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
| Parameter | Method of Determination |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Robustness:
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase pH | ± 0.2 units |
| Column Temperature | ± 2°C |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijcrt.org [ijcrt.org]
- 3. jocpr.com [jocpr.com]
- 4. Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" (AC265347) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, also identified as AC265347, is a potent and selective ago-positive allosteric modulator (ago-PAM) of the Calcium-Sensing Receptor (CaSR). The CaSR, a Class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily through its modulation of parathyroid hormone (PTH) secretion. AC265347 presents a promising therapeutic profile for conditions such as hyperparathyroidism, potentially offering a superior side-effect profile compared to existing calcimimetics like cinacalcet.
As an ago-PAM, AC265347 exhibits two key properties: it possesses intrinsic agonistic activity at the CaSR and it enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca²⁺o). This dual action leads to a potent suppression of PTH release. Notably, studies in rat models have indicated that AC265347 has a lower propensity to induce hypocalcemia, a common adverse effect of other CaSR modulators.
These application notes provide an overview of the utility of AC265347 in drug discovery, detailed protocols for its characterization, and a summary of its pharmacological data.
Data Presentation
In Vitro Activity of AC265347 and Analogs
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| AC265347 | Cellular Proliferation | - | Potency | 30 nM | |
| AC265347 | Phosphatidylinositol (PI) Hydrolysis | - | Potency | 10 nM | |
| (S)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | pKB | 7.7 ± 0.1 | |
| (S)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | log(αβ) | 1.8 ± 0.1 | |
| (S)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | τB | 16 ± 2 | |
| (R)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | pKB | 6.7 ± 0.1 | |
| (R)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | log(αβ) | 1.7 ± 0.1 | |
| (R)-AC265347 | Ca²⁺i Mobilization | FlpIn-Trex-HEK293-CaSR | τB | 13 ± 2 |
-
pKB : Negative logarithm of the equilibrium dissociation constant for the allosteric modulator.
-
log(αβ) : A measure of positive allosteric cooperativity.
-
τB : A measure of intrinsic (allosteric) agonism.
In Vivo Activity of AC265347
| Species | Model | Compound | Dose | Effect | Reference |
| Rat | Normal | AC265347 | Oral | Potent suppression of serum PTH | |
| Rat | Normal | (S)-AC265347 | - | ~10-20 fold more potent than (R)-AC265347 in reducing serum PTH | |
| Rat | Normal | AC265347 | - | Reduced plasma ionizable calcium |
Pharmacokinetic Parameters
Experimental Protocols
In Vitro Intracellular Calcium (Ca²⁺i) Mobilization Assay
This assay is fundamental for characterizing the activity of CaSR modulators like AC265347.
Objective: To measure the ability of AC265347 to potentiate Ca²⁺o-induced increases in intracellular calcium in cells expressing the CaSR.
Materials:
-
HEK293 cells stably expressing the human CaSR (e.g., FlpIn-Trex-HEK293-CaSR).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
AC265347 and other test compounds.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture: Culture the CaSR-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of AC265347 and control compounds in HBSS. Also, prepare a range of Ca²⁺o concentrations.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Using the instrument's liquid handling, add the test compounds (AC265347) followed by the addition of varying concentrations of extracellular calcium.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium.
-
Plot the response (e.g., peak fluorescence) against the concentration of Ca²⁺o in the presence and absence of different concentrations of AC265347.
-
Determine the EC₅₀ values for Ca²⁺o and analyze the data using an operational model of allosterism to calculate parameters such as pKB, αβ, and τB.
-
In Vivo Model of Hyperparathyroidism in Rats
This protocol is adapted from established models for evaluating calcimimetics and can be used to assess the in vivo efficacy of AC265347.
Objective: To evaluate the effect of AC265347 on serum PTH and calcium levels in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
AC265347.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
ELISA kits for rat PTH.
-
Clinical chemistry analyzer for calcium measurement.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week.
-
Animal Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, different doses of AC265347).
-
Dosing:
-
Prepare the dosing solutions of AC265347 in the vehicle.
-
Administer the compound or vehicle to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Blood can be collected via tail vein or saphenous vein for interim time points and via cardiac puncture for a terminal sample.
-
Process the blood to obtain plasma or serum.
-
-
Biochemical Analysis:
-
Measure serum or plasma PTH levels using a rat-specific PTH ELISA kit.
-
Measure plasma or serum calcium levels using a clinical chemistry analyzer.
-
-
Data Analysis:
-
Plot the mean serum PTH and calcium concentrations against time for each treatment group.
-
Calculate the area under the curve (AUC) for the change from baseline for both PTH and calcium.
-
Perform statistical analysis to compare the effects of different doses of AC265347 with the vehicle control.
-
Cell Proliferation Assay
Objective: To determine the effect of AC265347 on the proliferation of cells, which can be an indicator of CaSR activation in certain cell types.
Materials:
-
CaSR-expressing cells (e.g., HEK293-CaSR, or parathyroid-derived cells).
-
Cell culture medium and supplements.
-
AC265347 and control compounds.
-
96-well microplates.
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit).
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of AC265347 to the wells. Include vehicle-only wells as a negative control and a known proliferation inhibitor as a positive control if applicable.
-
Incubation: Incubate the plate for a period appropriate for the cell type and assay (e.g., 24-72 hours).
-
Assay Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (representing 100% viability/proliferation).
-
Plot the percentage of proliferation against the concentration of AC265347 and determine the EC₅₀ or IC₅₀ value.
-
Visualizations
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Drug Discovery Workflow for CaSR Modulators.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges with 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS No. 857486-15-8). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in overcoming common solubility hurdles encountered during in vitro and in vivo experimental setups.
Troubleshooting Guide
Issue: Precipitate Formation in Aqueous Buffers
Precipitation of this compound upon addition to aqueous buffers (e.g., PBS) is a common indication of low aqueous solubility. The molecular structure, which includes aromatic rings, suggests a hydrophobic character that can lead to poor solubility in water.[1]
Possible Solutions:
-
pH Adjustment: The presence of amino groups in the molecule suggests that its solubility may be pH-dependent. Experimenting with a range of pH values can help identify a pH at which the compound is more soluble.
-
Use of Co-solvents: For many poorly soluble drugs, the addition of a water-miscible organic solvent, or co-solvent, can significantly increase solubility.[2]
-
Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are capable of forming inclusion complexes with hydrophobic molecules, which can enhance their aqueous solubility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several strategies to address this:
-
Decrease the Final Concentration: If your experimental design allows, lowering the final concentration of the compound may keep it in solution.
-
Optimize the Co-solvent Concentration: You can try to increase the percentage of the organic co-solvent (like DMSO) in your final solution. However, be mindful of the tolerance of your biological system to the co-solvent, as high concentrations can be toxic.
-
Explore Other Formulation Strategies: Consider using surfactants or cyclodextrins to improve the aqueous solubility of your compound.[3]
Q3: How can I systematically test for the best solvent or formulation for my experiment?
A3: A systematic approach is recommended. Start by determining the solubility in a range of neat solvents. Subsequently, for aqueous-based assays, investigate the impact of pH, co-solvents, and other excipients on solubility. A suggested workflow is outlined below.
Experimental Protocols
Protocol 1: Preliminary Solubility Screen
This protocol provides a method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add another measured volume of the compound and repeat until a saturated solution is achieved (i.e., solid material remains).
-
If the compound has not dissolved, incrementally add more solvent until it does, recording the total volume added.
-
Repeat for each solvent to be tested.
-
For a more quantitative assessment, the saturated solution can be centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: pH-Dependent Solubility Assessment
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
DMSO (for stock solution)
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to each of the different pH buffers to a final concentration that is expected to be near the solubility limit.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
Data Presentation
The results from your solubility screening experiments can be summarized in a table for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Visualizations
Experimental Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Signaling Pathway for Solubility Enhancement Strategies
This diagram outlines the conceptual pathways to achieving enhanced solubility.
Caption: Conceptual pathways for enhancing solubility.
References
Technical Support Center: Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of 2-aminobenzoic acid. | - Ensure the coupling reagent is fresh and used in the correct stoichiometric ratio (typically 1.0-1.5 equivalents). - Consider using a more potent coupling reagent such as HATU or COMU.[1] - If using a carbodiimide like EDC or DCC, add an auxiliary nucleophile like HOBt or OxymaPure to increase efficiency and suppress side reactions.[2] |
| Deactivation of N-(2-aminoethyl)morpholine. | - The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2] Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and free the amine. | |
| Hydrolysis of activated intermediate. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents to prevent the hydrolysis of the activated carboxylic acid.[2] | |
| Steric hindrance. | - While less of an issue with these specific reactants, prolonged reaction times or elevated temperatures may be necessary if steric hindrance is suspected.[2] | |
| Presence of Unreacted Starting Materials | Incomplete reaction. | - Increase the reaction time and monitor progress using TLC or LC-MS.[3] - A modest increase in temperature may improve the reaction rate, but should be done cautiously to avoid side reactions.[4] |
| Poor stoichiometry. | - Accurately measure all reactants. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.[3] | |
| Formation of Impurities | Side reactions from coupling reagents. | - If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration.[5] - Water-soluble byproducts from reagents like EDC can be removed during an aqueous workup.[5] |
| O-Acylisourea rearrangement. | - When using carbodiimides without an additive, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Using HOBt or a similar additive traps the activated intermediate as a more stable active ester. | |
| Racemization (if chiral centers were present). | - Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[2] Running the reaction at a lower temperature can also be beneficial.[2] | |
| Difficult Purification | Product and impurities have similar polarities. | - If column chromatography is challenging, consider recrystallization from a different solvent system.[5] - Ensure the pH during aqueous workup is optimized to prevent hydrolysis of the product and to ensure the product is in the organic layer.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the amide coupling between 2-aminobenzoic acid and N-(2-aminoethyl)morpholine using a coupling reagent. Another common approach involves the reaction of isatoic anhydride with N-(2-aminoethyl)morpholine.[6]
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent is critical. Carbodiimides like EDC and DCC are common, but often require an additive like HOBt to improve efficiency and reduce side reactions.[7] Uronium/aminium salts like HATU and HCTU are generally more efficient and lead to fewer side reactions, making them a good first choice, especially for challenging couplings.[1]
Q3: What solvent should I use for the reaction?
A3: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically recommended for amide coupling reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.[3][8]
Q5: I am seeing a significant amount of a byproduct that I suspect is benzoic acid. What could be the cause?
A5: The formation of benzoic acid is likely due to the hydrolysis of the activated 2-aminobenzoic acid intermediate.[9] This is caused by the presence of water in the reaction mixture. Ensure that all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[9]
Data Presentation
Table 1: Comparison of Yields for 2-Aminobenzamide Derivatives from Isatoic Anhydride
The following table presents yields for various 2-aminobenzamide derivatives synthesized from isatoic anhydride and different amines, which can serve as a reference for expected yields under similar conditions.
| Amine Reactant | Synthesis Method | Yield (%) |
| 4-fluoroaniline | Conventional Heating | 72 |
| 4-fluoroaniline | Microwave | 65 |
| 4-chloroaniline | Conventional Heating | 80 |
| 4-chloroaniline | Microwave | 70 |
| p-toluidine | Conventional Heating | 97 |
| 4-chlorobenzylamine | Conventional Heating | 95 |
| 4-chlorobenzylamine | Microwave | 62 |
Data adapted from a study on the synthesis of 2-aminobenzamide derivatives.[1] "Conventional Heating" refers to heating in DMF, while "Microwave" refers to a solvent-free microwave-assisted method.
Experimental Protocols
Protocol 1: Synthesis of this compound using HATU
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzoic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve N-(2-aminoethyl)morpholine (1.05 equivalents) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis from Isatoic Anhydride
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in DMF.
-
Add N-(2-aminoethyl)morpholine (1.0 equivalent) to the solution.
-
Heat the reaction mixture and monitor for the evolution of CO₂ gas.
-
Continue heating until the reaction is complete, as determined by TLC.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure this compound.[6]
Visualizations
Caption: General workflow for the amide coupling synthesis.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Question: My final product, this compound, shows persistent impurities after silica gel column chromatography. What are the likely causes and how can I improve the separation?
Answer:
Several factors can contribute to co-elution of impurities with your target compound on a silica gel column. The basic nature of the morpholine group and the primary aromatic amine can lead to tailing and interaction with the acidic silica surface.
Potential Causes and Solutions:
-
Tailing due to Basic Functionality: The morpholine and amino groups can interact strongly with the acidic silanol groups on the silica surface, causing the compound to streak or "tail" down the column, leading to poor separation from closely eluting impurities.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (Et3N) or ammonia in your eluent system (e.g., Dichloromethane/Methanol/Triethylamine).
-
Solution 2: Use of Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. This can significantly reduce the tailing of basic compounds.
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from impurities.
-
Solution: Perform a systematic thin-layer chromatography (TLC) analysis with a range of solvent systems to identify the eluent that provides the best separation (largest ΔRf) between your product and the impurities. Start with a non-polar solvent and gradually increase the polarity with a polar co-solvent.
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.
-
Issue 2: Product Degradation During Purification
Question: I suspect my this compound is degrading during purification, as I observe new, colored spots on my TLC plates over time. What could be causing this and how can I prevent it?
Answer:
The 2-amino group on the benzamide ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and certain solvents.
Potential Causes and Solutions:
-
Oxidation of the Aromatic Amine: The primary aromatic amine can oxidize to form colored quinone-imine type structures.
-
Solution 1: Work Under an Inert Atmosphere: Whenever possible, conduct purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solution 2: Use Fresh, Degassed Solvents: Solvents, especially ethers and chlorinated solvents, can contain peroxides that promote oxidation. Use freshly distilled or commercially available peroxide-free solvents. Degassing solvents by sparging with nitrogen or argon can also help.
-
Solution 3: Minimize Exposure to Light: Protect your compound and solutions from direct light by wrapping flasks and columns in aluminum foil.
-
-
Hydrolysis of the Amide Bond: While less common under standard chromatographic conditions, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the amide bond.
-
Solution: Avoid unnecessarily harsh pH conditions during workup and purification. If using a basic modifier in your chromatography, ensure it is removed during the final product workup.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: 2-aminobenzoic acid (or its activated form) and 2-(4-morpholinyl)ethanamine.
-
Side products from the coupling reaction.
-
Oxidation products of the 2-amino group.
-
Residual solvents from the reaction or purification.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for silica gel chromatography would be a mixture of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a more polar solvent like methanol (MeOH). A typical starting gradient could be 1-5% methanol in dichloromethane. Based on TLC analysis, you can adjust the polarity. Remember to consider adding a small amount of triethylamine (e.g., 0.5%) to your eluent to prevent tailing.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and in which the impurities are either very soluble or insoluble at all temperatures.
-
Screening for Solvents: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to identify a suitable recrystallization solvent or solvent pair.
Q4: My purified product is an oil, but I expect a solid. What should I do?
A4: It's possible that your compound is an oil at room temperature or that it is an amorphous solid that is slow to crystallize. Residual solvent can also prevent solidification.
-
Solution 1: High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Solution 2: Trituration: Try triturating the oil with a non-polar solvent in which the compound is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.
-
Solution 3: Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide salt) will likely produce a crystalline solid that is easier to handle and purify.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary/Solvent System | Purity (by HPLC) | Yield | Observations |
| Silica Gel Chromatography | Dichloromethane:Methanol (95:5) | 85% | 70% | Significant tailing observed. |
| Silica Gel Chromatography | Dichloromethane:Methanol:Triethylamine (95:5:0.5) | 97% | 65% | Symmetrical peak shape, good separation. |
| Neutral Alumina Chromatography | Ethyl Acetate:Methanol (98:2) | 96% | 68% | No tailing, effective separation. |
| Recrystallization | Isopropanol/Water | 99% | 50% | High purity, but lower recovery. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure or gravity.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the polar co-solvent (e.g., Methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent or solvent mixture (e.g., isopropanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (Moclobemide)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as Moclobemide.
Frequently Asked Questions (FAQs) about Moclobemide
Q1: What is this compound?
A1: this compound is the chemical name for the drug Moclobemide . It is a reversible inhibitor of monoamine oxidase A (MAO-A), prescribed for the treatment of depression and social anxiety. In a research context, it is used to study the effects of MAO-A inhibition.
Q2: What is the primary mechanism of action of Moclobemide?
A2: Moclobemide selectively and reversibly inhibits the enzyme monoamine oxidase A (MAO-A).[1] This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and to a lesser extent, dopamine. By inhibiting MAO-A, Moclobemide increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its therapeutic effects.[1][2]
Stability and Storage of Moclobemide Solutions
Q3: What are the general recommendations for storing Moclobemide?
A3: Moclobemide as a solid should be stored in a closed container at room temperature, protected from heat, moisture, and direct light.[3][4] For solutions, it is recommended to prepare them fresh. If storage is necessary, stock solutions in solvents like DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[5] Long-term storage of aqueous solutions is not recommended due to the potential for degradation.[2]
Q4: How stable is Moclobemide in different types of solutions?
A4: Moclobemide's stability is influenced by the pH and composition of the solution. Forced degradation studies have shown that Moclobemide undergoes degradation under acidic, basic, and oxidative conditions.[6][7] It is also susceptible to photodegradation.[5][6][7] Therefore, it is crucial to use freshly prepared solutions and protect them from light.
Quantitative Data: Solubility of Moclobemide
| Solvent/Medium | Solubility | Temperature |
| Water | 0.4 g/100 mL | 25 °C |
| Chloroform | 33.6 g/100 mL | 25 °C |
| Methanol | 11.8 g/100 mL | 25 °C |
| Ethanol | ≥48.3 mg/mL (with ultrasonic) | Not Specified |
| DMSO | ≥9.85 mg/mL | Not Specified |
| Artificial Gastric Fluid (pH 1.2) | 2.6 g/100 mL | 37 °C |
| Artificial Intestinal Fluid (pH 6.8) | 0.3 g/100 mL | 37 °C |
Qualitative Data: Stability of Moclobemide under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis | Degradation occurs. |
| Alkaline Hydrolysis | Degradation occurs. The kinetics of alkaline degradation have been investigated. |
| Oxidation | Degradation occurs. |
| Thermal (Dry Heat) | Subjected to dry heat treatment in studies, suggesting it's a relevant stress condition. |
| Photodegradation | Undergoes photodegradation. In methanolic media, a major degradation product is 4-chlorobenzamide. |
Experimental Protocols
Protocol 1: Preparation of Moclobemide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Moclobemide in DMSO.
Materials:
-
Moclobemide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of Moclobemide powder. For a 10 mM solution, you will need approximately 2.69 mg per 1 mL of DMSO.
-
Add the weighed Moclobemide to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube until the Moclobemide is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general approach for a stability-indicating HPLC method to analyze Moclobemide and its degradation products, based on published methods.[7][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Moclobemide reference standard
-
Stressed Moclobemide samples (from forced degradation studies)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4 with 1% triethylamine, adjusted to pH 3.9 with orthophosphoric acid) in a ratio of approximately 17:83 (v/v).[8]
-
Standard Solution Preparation: Prepare a standard solution of Moclobemide in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the stressed Moclobemide samples with the mobile phase to a suitable concentration for analysis.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to Moclobemide in the chromatogram of the standard solution.
-
In the chromatograms of the stressed samples, identify the Moclobemide peak and any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Moclobemide peak.
-
Quantify the amount of Moclobemide remaining in the stressed samples by comparing the peak area to that of the standard solution.
-
Troubleshooting Guide
Q5: My Moclobemide is precipitating out of my aqueous buffer. What can I do?
A5: Moclobemide has low solubility in water, especially at neutral pH.[9] Precipitation in aqueous buffers is a common issue. Here are some troubleshooting steps:
-
Check the pH of your buffer: Moclobemide's solubility is pH-dependent. Adjusting the pH to be more acidic may improve solubility.
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.[5]
-
Warm the solution: Gently warming the buffer may help to redissolve the precipitate. However, be cautious about potential degradation at higher temperatures.
-
Sonication: Brief sonication can also help to dissolve the compound.
Q6: I am observing inconsistent or lower-than-expected MAO-A inhibition in my in vitro assay. What could be the reason?
A6: Several factors can lead to inconsistent results in MAO-A inhibition assays with Moclobemide:[9]
-
Pre-incubation time: Moclobemide's inhibition can be time-dependent. Ensure you are pre-incubating the enzyme with Moclobemide for a sufficient duration before adding the substrate.
-
Substrate concentration: As a reversible inhibitor, high concentrations of the substrate can compete with Moclobemide and reduce its apparent inhibitory effect. Optimize the substrate concentration for your assay.
-
Enzyme stability: Ensure your MAO-A enzyme preparation is active and has been stored correctly. Repeated freeze-thaw cycles can diminish enzyme activity.
-
Buffer composition: The pH and ionic strength of the assay buffer can affect both enzyme activity and inhibitor binding. Ensure these parameters are consistent across experiments.
Q7: I am seeing unexpected cellular effects that do not seem to be related to MAO-A inhibition. What could be the cause?
A7: While Moclobemide is selective for MAO-A, high concentrations used in in vitro studies may lead to off-target effects.[5] Consider the following:
-
Solvent toxicity: The vehicle used to dissolve Moclobemide (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle-only control in your experiments.[5]
-
Metabolism of Moclobemide: If your cell line expresses cytochrome P450 enzymes (e.g., CYP2C19, CYP2D6), Moclobemide may be metabolized, leading to variations in its effective concentration and the formation of metabolites with different activities.[5]
Caption: A logical workflow for troubleshooting precipitation issues with Moclobemide solutions.
Mechanism of Action & Experimental Workflows
Moclobemide acts by reversibly inhibiting monoamine oxidase A (MAO-A), an enzyme located on the outer mitochondrial membrane of neuronal cells. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the cytoplasm and enhancing their release into the synaptic cleft.
Caption: Simplified signaling pathway of Moclobemide's action as a reversible MAO-A inhibitor.
Caption: Experimental workflow for an in vitro MAO-A inhibition assay using Moclobemide.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (AMBE)
Welcome to the technical support center for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (internal code: AMBE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of AMBE?
A1: this compound is a chemical compound with the following properties:
| Property | Value | Reference |
| CAS Number | 857486-15-8 | [1][2][3][4] |
| Molecular Formula | C13H19N3O2 | [1][3] |
| Molecular Weight | 249.3 g/mol | [1][3] |
Q2: What is the recommended solvent for dissolving AMBE?
A2: AMBE is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, solubility may be limited and pH-dependent due to the basic morpholino group. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Always perform a solubility test for your specific application.
Q3: How should I store AMBE?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assay
Issue: Poor peak shape (tailing or fronting) during HPLC analysis.
This is a common issue for compounds containing basic amine groups like the morpholine moiety in AMBE, especially when using silica-based C18 columns.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add an ion-pairing agent: Including an agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) in the mobile phase can improve peak shape by masking residual silanol groups on the stationary phase.
-
Adjust pH: Buffering the aqueous component of the mobile phase to a pH between 3 and 7 can help to ensure consistent ionization of the analyte.
-
-
Column Selection:
-
Consider using a column with end-capping to reduce the interaction of basic analytes with silanol groups.
-
"Base-deactivated" columns are specifically designed for the analysis of basic compounds.
-
Hypothetical HPLC-UV Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) Assay
Issue: Low sensitivity or inconsistent signal in LC-MS analysis.
Troubleshooting Steps:
-
Ionization Source Optimization:
-
AMBE, with its basic morpholino group, is expected to ionize well in positive ion mode electrospray ionization (ESI+). Ensure the mass spectrometer is set to the correct polarity.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your specific instrument.
-
-
Mobile Phase Compatibility:
-
While TFA is excellent for chromatography, it can cause ion suppression in ESI-MS. If sensitivity is an issue, consider replacing TFA with formic acid (0.1%), which is more MS-friendly.
-
Hypothetical LC-MS/MS Method Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 250.15 (M+H)+ |
| Product Ions (m/z) | Fragmentation would likely occur at the amide bond and around the morpholine ring. Hypothetical fragments could be monitored for quantification. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Immunoassay Interference
Issue: Suspected cross-reactivity or interference in an immunoassay.
While AMBE is a small molecule and unlikely to be immunogenic on its own, it could act as a hapten. Furthermore, if your assay involves antibodies generated against other benzamide or morpholine-containing structures, there is a potential for cross-reactivity.
Troubleshooting Workflow for Immunoassay Interference:
Caption: Troubleshooting workflow for suspected immunoassay interference.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of AMBE in DMSO
-
Materials:
-
This compound (MW: 249.3 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
-
Procedure:
-
Weigh out 2.493 mg of AMBE using a calibrated analytical balance.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the flask.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Bring the final volume to 1 mL with DMSO.
-
Mix thoroughly.
-
Store the stock solution at -20°C.
-
Hypothetical Signaling Pathway Involvement
Benzamide derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The following diagram illustrates a hypothetical signaling pathway where a compound like AMBE might act as an inhibitor of a key kinase, a common mechanism for this class of molecules.
Caption: Hypothetical signaling pathway showing AMBE as a Kinase A inhibitor.
References
Technical Support Center: Optimizing 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (AC-93253 iodide) Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, also known as AC-93253 iodide, in various experimental assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (AC-93253 iodide)?
A1: this compound (AC-93253 iodide) is a potent inhibitor of Src, a non-receptor tyrosine kinase.[1] By inhibiting Src, it can modulate multiple downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. These pathways include the PI3K/AKT and MEK/ERK pathways.[1][2]
Q2: In which cancer cell lines has AC-93253 iodide been shown to be effective?
A2: AC-93253 iodide has been demonstrated to be effective in various non-small cell lung cancer (NSCLC) cell lines, including PC9, PC9/gef (gefitinib-resistant), A549, and H1975.[1]
Q3: What is the recommended solvent and storage condition for AC-93253 iodide?
A3: AC-93253 iodide is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C.
Q4: Are there any known issues with the dose-response of AC-93253 iodide?
A4: One key study reported that AC-93253 iodide exhibited "dose-independent inhibitory effects" on the activity of Src and related proteins in the tested NSCLC cell lines.[1][2][3] This suggests that once a threshold concentration is reached, increasing the concentration may not proportionally increase the inhibitory effect on the primary target. This is an important consideration when designing dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability/cytotoxicity assays. | Compound Precipitation: AC-93253 iodide is soluble in DMSO, but may precipitate in aqueous culture media, especially at high concentrations. | - Visually inspect the culture medium for any signs of precipitation after adding the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration in the culture medium.- Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). |
| Dose-Independent Effects: As noted in the literature, the inhibitory effect of AC-93253 iodide might plateau at a certain concentration.[1][2][3] | - Perform a broad-range dose-response experiment in your initial studies to identify the optimal concentration range.- If a plateau effect is observed, select a concentration from the lower end of the plateau for subsequent experiments to avoid potential off-target effects at higher concentrations. | |
| Cell Line Specificity: The optimal concentration and cellular response can vary significantly between different cell lines. | - Always determine the IC50 value for each new cell line you are working with. A detailed protocol for determining the IC50 is provided below. | |
| Low or no inhibition of Src phosphorylation in Western Blot. | Suboptimal Compound Concentration: The concentration used may be too low to effectively inhibit Src in the specific cell line and experimental conditions. | - Refer to the provided Western Blot protocol and the data from Lai et al., 2017, which used concentrations up to 1000 nM.[1] - Perform a dose-response Western Blot to determine the minimal concentration required for significant inhibition of Src phosphorylation (p-Src). |
| Incorrect Antibody or Antibody Dilution: The antibody against phosphorylated Src (p-Src) may not be specific or used at the correct dilution. | - Use a well-validated antibody for p-Src (e.g., Tyr416).- Optimize the antibody dilution according to the manufacturer's instructions and internal validation experiments. | |
| Short Incubation Time: The incubation time with the compound may not be sufficient to observe a significant decrease in Src phosphorylation. | - The Lai et al. (2017) study used an incubation time of 72 hours for Western blotting.[1] Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
Quantitative Data Summary
While the primary literature highlights the "dose-independent inhibitory effects" of AC-93253 iodide, specific IC50 values for cytotoxicity in commonly used NSCLC cell lines are not explicitly provided in a tabular format. Researchers are strongly encouraged to determine the IC50 values empirically in their cell line of interest using the protocol provided below. The following table summarizes the reported experimental conditions from the key study by Lai et al. (2017).[1]
| Assay Type | Cell Lines | Concentrations Used | Incubation Time | Reference |
| Cytotoxicity/Proliferation | PC9, PC9/gef, A549, H1975 | Not explicitly stated in a table | 72 hours | [1] |
| Western Blot (p-Src) | PC9, PC9/gef, A549 | 100, 500, 1000 nM | 72 hours | [1] |
| Colony Formation | PC9, PC9/gef | 100, 500, 1000 nM | Not specified | [1] |
| Invasion & Migration | PC9, PC9/gef | 100, 500, 1000 nM | Not specified | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of AC-93253 iodide using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of AC-93253 iodide.
Materials:
-
AC-93253 iodide
-
DMSO (cell culture grade)
-
Your cell line of interest (e.g., A549, PC9)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AC-93253 iodide in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to prepare a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol is for assessing the inhibitory effect of AC-93253 iodide on Src phosphorylation.
Materials:
-
AC-93253 iodide
-
Your cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Src (Tyr416), anti-total Src, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AC-93253 iodide (e.g., 100, 500, 1000 nM) and a vehicle control (DMSO) for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with antibodies against total Src and the loading control to ensure equal protein loading.
-
Visualizations
Caption: Src Signaling Pathway and Inhibition by AC-93253 iodide.
Caption: Experimental Workflow for Optimizing AC-93253 iodide Concentration.
Caption: Troubleshooting Decision Tree for AC-93253 iodide Assays.
References
Technical Support Center: Investigating the Pharmacological Profile of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the on-target and off-target effects of the research chemical 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. Given that the specific pharmacological profile of this compound is not extensively documented in public literature, this guide offers a generalized framework for its characterization.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound?
A1: The primary biological target of this compound is not well-established in publicly available scientific literature. As a benzamide derivative, it shares structural similarities with compounds known to target a variety of proteins, including enzymes (e.g., kinases, PARPs) and G-protein coupled receptors (GPCRs). Initial characterization would require target identification and validation studies. A proposed workflow for this process is outlined below.
Q2: How can I identify the primary target and potential off-targets of this compound?
A2: A multi-step approach is recommended for target identification and off-target profiling. This typically involves computational prediction followed by in vitro screening and cellular validation.
Troubleshooting and Experimental Guides
Guide 1: Workflow for Target Identification and Off-Target Profiling
This guide outlines a typical workflow for characterizing a novel compound like this compound.
Caption: A general workflow for identifying and validating the targets of a novel small molecule inhibitor.
Guide 2: Interpreting Kinase Profiling Data
Scenario: You have screened this compound against a large kinase panel and have identified several potential targets.
Data Presentation: Example Kinase Inhibition Data
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Assay Type |
| Primary Target Candidate | |||
| Kinase A | 95% | 50 | Radiometric |
| Potential Off-Targets | |||
| Kinase B | 85% | 250 | TR-FRET |
| Kinase C | 70% | 800 | Luminescence |
| Kinase D | 52% | >1000 | Radiometric |
Troubleshooting:
-
High percentage of inhibition but weak IC50: This could indicate a non-specific binding mode or issues with the assay format. Consider running an orthogonal assay to confirm the interaction.
-
Discrepancies between different assay formats: Different assay technologies (e.g., radiometric vs. fluorescence-based) can have different sensitivities and be prone to different types of interference. Compound autofluorescence, for instance, can interfere with TR-FRET assays.
-
Multiple potent hits: If the compound potently inhibits several kinases, it may be a multi-kinase inhibitor. Analyze the phylogenetic relationship of the inhibited kinases to understand if they belong to the same family.
Guide 3: Investigating Cellular Target Engagement
Scenario: You have identified "Kinase A" as the putative primary target and want to confirm its engagement in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with either vehicle control or varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble "Kinase A" in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble "Kinase A" as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Troubleshooting:
-
No thermal shift observed: This could mean the compound does not engage the target in the cellular environment, the compound is not cell-permeable, or the assay conditions are not optimal. Verify cell permeability using a method like LC-MS/MS.
-
High background in Western blot: Optimize antibody concentration and blocking conditions. Ensure complete removal of the aggregated protein pellet.
Potential Off-Target Signaling Pathway Modulation
Given the promiscuous nature of many kinase inhibitors, off-target effects often manifest as the modulation of unintended signaling pathways. Below is a hypothetical diagram of how an inhibitor targeting "Kinase A" might inadvertently affect other pathways.
Caption: A diagram illustrating potential on-target and off-target effects of a kinase inhibitor.
Technical Support Center: Crystallization of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide".
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
A1: The key factors include the choice of solvent, the concentration of the compound (supersaturation), the cooling rate, and the presence of impurities. The molecular structure, featuring an aminobenzamide and a morpholinoethyl group, allows for various intermolecular interactions, including hydrogen bonding, which are crucial for crystal lattice formation.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the polarity of the molecule and data from structurally similar compounds, polar protic solvents are generally a good starting point. A mixture of methanol and ethanol has been shown to be effective for similar benzamide derivatives. Isopropanol is also a viable option. For a two-solvent system, a polar solvent to dissolve the compound (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes) can be effective.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[1][2] This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution.[3] To resolve this, you can try:
-
Adding more solvent to reduce the concentration.[1]
-
Reheating the solution to ensure everything is dissolved and then cooling it much more slowly.
-
Using a different solvent system.
-
Seeding the solution with a few crystals of the pure compound to encourage nucleation.[4]
Q4: What is the purpose of "seeding" in crystallization?
A4: Seeding is the process of adding a small number of pure crystals of the target compound to a supersaturated solution.[4][5][6] This provides a template for new crystals to grow upon, which can help to control the crystal form (polymorphism), improve the crystal size distribution, and initiate crystallization when spontaneous nucleation is difficult.[4][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Solution is not supersaturated (too much solvent). 2. Cooling is too rapid for nucleation to occur. 3. Presence of impurities inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration. 2. Allow the solution to cool more slowly to room temperature, then in a refrigerator, and finally in a freezer. 3. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. 4. Add a seed crystal of the pure compound.[4] 5. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Crystals are very fine or needle-like. | 1. High level of supersaturation. 2. Rapid cooling. | 1. Decrease the concentration of the solution. 2. Slow down the cooling rate. A slower cooling process generally leads to larger, more well-defined crystals.[9][10][11] |
| Low yield of recovered crystals. | 1. The compound is too soluble in the cold solvent. 2. Incomplete precipitation. 3. Loss during filtration. | 1. Use a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures. 2. Cool the solution for a longer period or to a lower temperature. 3. Ensure the crystals are fully collected during filtration and wash with a minimal amount of ice-cold solvent. |
| Product "oils out" during crystallization. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is too concentrated. 3. Rapid cooling. | 1. Select a solvent with a lower boiling point. 2. Add more solvent to the hot solution and allow it to cool slowly. 3. Consider using a mixed-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent (anti-solvent) until the solution becomes slightly turbid, then cool slowly. |
| Discolored crystals. | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling. Be aware that charcoal can also adsorb some of your product. 2. A second recrystallization may be necessary. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Methanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Ethanol | Sparingly Soluble | Soluble | Often used for benzamide derivatives. |
| Isopropanol | Poorly Soluble | Moderately Soluble | May result in higher yield compared to methanol/ethanol. |
| Water | Poorly Soluble | Poorly Soluble | Not a suitable solvent for recrystallization. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good "soluble" solvent for a two-solvent system. |
| Acetone | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Hexanes | Insoluble | Insoluble | Good "anti-solvent" for a two-solvent system. |
| Toluene | Poorly Soluble | Moderately Soluble | Can be used, but aromatic solvents may be harder to remove. |
Note: This table is based on general principles for structurally similar compounds and should be used as a starting guide. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from a Methanol/Ethanol Mixture
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of a 1:1 methanol/ethanol mixture and heat the flask on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold methanol/ethanol mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate and Hexanes
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using ice-cold hexanes for washing the crystals.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Decision tree for addressing the issue of "oiling out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. catsci.com [catsci.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. youtube.com [youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. reddit.com [reddit.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through three primary pathways:
-
Hydrolysis of the amide bond: This is a common degradation route for benzamide derivatives, leading to the cleavage of the amide linkage to form 2-aminobenzoic acid and N-(2-(4-morpholinyl)ethyl)amine. This can be catalyzed by acidic or basic conditions.
-
Oxidation of the aniline moiety: The 2-amino group on the benzamide ring makes the molecule susceptible to oxidation. This can result in the formation of various colored degradation products, including aminophenols.
-
Degradation of the morpholine ring: While generally stable, the morpholine ring can undergo degradation under harsh oxidative conditions, potentially leading to ring-opening products.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under typical forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), the following degradation products can be anticipated:
| Stress Condition | Major Degradation Products |
| Acidic Hydrolysis | 2-aminobenzoic acid, N-(2-(4-morpholinyl)ethyl)amine |
| Basic Hydrolysis | 2-aminobenzoic acid, N-(2-(4-morpholinyl)ethyl)amine |
| Oxidative | Oxidized derivatives of the aniline ring (e.g., aminophenol derivatives), N-oxides of the morpholine ring |
| Photolytic | Potential for photolytic cleavage of bonds, leading to a complex mixture of degradants. |
| Thermal | Generally stable, but prolonged exposure to high temperatures may lead to some hydrolysis. |
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products. Here is a general approach to developing such a method:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase can be adjusted to optimize the separation of the basic parent compound and its acidic/basic degradants.
-
Detection: UV detection at a wavelength where the parent compound and its major degradation products have significant absorbance is recommended. A photodiode array (PDA) detector can be beneficial for peak purity analysis.
-
Forced Degradation Samples: Analyze samples from forced degradation studies to ensure the method can resolve the parent peak from all significant degradation product peaks.
Troubleshooting Guides
Problem 1: Poor peak shape or tailing for the parent compound in HPLC analysis.
-
Possible Cause: The basic nature of the morpholine and amino groups can lead to interactions with residual silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the basic nitrogens, which can improve peak shape.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Add an Amine Modifier: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can block the active sites on the column and improve peak symmetry.
-
Problem 2: Inconsistent retention times during the HPLC run.
-
Possible Cause: Fluctuations in mobile phase composition, column temperature, or pump performance.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
-
Check HPLC System Performance: Verify the pump is delivering a consistent flow rate and that there are no leaks in the system.
-
Problem 3: Mass balance in forced degradation studies is less than 95%.
-
Possible Cause: Some degradation products may not be detected by the analytical method, they may be volatile, or they may not have a chromophore for UV detection.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants.
-
Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify and tentatively quantify degradation products, even those without a UV chromophore.
-
Consider Volatile Degradants: If volatile degradation products are suspected, Gas Chromatography (GC) may be a more appropriate analytical technique.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid before dilution.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in purified water.
-
Follow the same heating and sampling procedure as above, without the neutralization step.
-
Protocol 2: Forced Oxidative Degradation
-
Prepare a solution of this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary.
-
Dilute the samples with the mobile phase for HPLC analysis.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
avoiding "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" precipitation in media
Technical Support Center: 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Welcome to the technical support center for "this compound" (AMBE). This resource is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of compound precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my AMBE compound precipitating in the experimental media?
Precipitation of a compound like AMBE in aqueous-based culture media can be triggered by several factors.[1] AMBE has a molecular weight of approximately 249.3 g/mol and a structure that includes both hydrophobic (benzamide) and hydrophilic (amino, morpholine) groups, which can lead to complex solubility behavior.
Key factors include:
-
Exceeding Solubility Limit: The final concentration of AMBE in your media may be higher than its maximum solubility.[1][2]
-
Solvent Shock: The compound, likely dissolved in a high-concentration organic stock solution (e.g., DMSO), can crash out when rapidly diluted into the aqueous media.[1] This occurs when the solvent exchange happens too quickly for the compound to be properly dispersed and solubilized.[3]
-
Media Composition: Components in the media, such as salts, proteins (like albumin in FBS), and pH buffers, can interact with the compound, reducing its solubility.[1][4]
-
Temperature and pH: Changes in temperature or pH can significantly affect a compound's solubility. Most solids and liquids become more soluble at higher temperatures, though exceptions exist.[2][5][6][7] The pH of the media (typically 7.2-7.4) can alter the charge state of AMBE's amino and morpholine groups, impacting solubility.[3]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can cause the compound to precipitate over time, even in the stock vial.[1]
Q2: What is the recommended solvent for creating an AMBE stock solution?
For hydrophobic or sparingly soluble compounds like AMBE, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: How can I avoid "solvent shock" when diluting my AMBE stock solution?
Solvent shock is a primary cause of immediate precipitation.[3] To avoid it:
-
Use Stepwise Dilution: Instead of adding the concentrated stock directly to your final culture volume, first create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[1][4]
-
Add Dropwise While Stirring: Slowly add the stock solution drop-by-drop to the media while gently agitating or stirring the vessel. This ensures rapid and even distribution, preventing localized high concentrations.[1][4]
-
Warm the Media: Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C), as adding compounds to cold media can decrease solubility.[3][4]
Q4: What is the maximum final concentration of DMSO I should have in my cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%.[3][8] While some cell lines may tolerate up to 0.5%, it is critical to run a vehicle control experiment (media + DMSO) to determine the tolerance of your specific cell line.[3]
Troubleshooting Guide
If you are observing precipitation of AMBE, follow this step-by-step guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow for AMBE Precipitationdot
// Connections start -> stock_check; stock_check -> warm_vortex [label="No"]; warm_vortex -> aliquot -> protocol_check; stock_check -> protocol_check [label="Yes"]; protocol_check -> improve_protocol [label="No"]; improve_protocol -> resolved; protocol_check -> conc_check [label="Yes"]; conc_check -> solubility_test [label="Yes"]; solubility_test -> lower_conc; lower_conc -> resolved; conc_check -> media_check [label="No"]; media_check -> adjust_serum; adjust_serum -> resolved; }
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diverse Benzamide Derivatives: Amisulpride, Metoclopramide, and Olaparib
Introduction: The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action and clinical applications. While the initially queried compound, 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, lacks sufficient public research data for a detailed comparison, this guide will objectively compare three prominent and well-characterized benzamide derivatives: Amisulpride, Metoclopramide, and Olaparib. These compounds have been selected to showcase the chemical versatility of the benzamide structure, leading to therapies for neuropsychiatric disorders, gastrointestinal conditions, and cancer, respectively.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of their pharmacological profiles, supported by experimental data and detailed methodologies.
Overview of Selected Benzamide Derivatives
-
Amisulpride: An atypical antipsychotic used primarily in the treatment of schizophrenia. Its therapeutic effects are mediated through high-affinity, selective antagonism of dopamine D2 and D3 receptors.[1][2] Uniquely, its effects are dose-dependent: at low doses, it preferentially blocks presynaptic autoreceptors to increase dopaminergic transmission, which is thought to alleviate the negative symptoms of schizophrenia, while at higher doses, it blocks postsynaptic receptors to control positive symptoms.[1][3][4]
-
Metoclopramide: A widely used prokinetic and antiemetic agent.[5][6] Its mechanism is multifactorial, involving antagonism of dopamine D2 receptors in the central nervous system's chemoreceptor trigger zone and periphery, agonism of serotonin 5-HT4 receptors in the gastrointestinal tract to promote acetylcholine release, and some 5-HT3 receptor antagonism.[5][7][8] These actions collectively accelerate gastric emptying and reduce nausea and vomiting.[9]
-
Olaparib: A pioneering anticancer agent classified as a Poly (ADP-ribose) polymerase (PARP) inhibitor.[10] It is primarily used to treat cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2.[11] Olaparib inhibits PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with defective homologous recombination repair (a key pathway for double-strand break repair), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11][12]
Comparative Performance Data
The following tables summarize key quantitative data for each compound, highlighting their distinct pharmacological profiles.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Compound | Target | Assay Type | Value | Species | Source |
| Amisulpride | Dopamine D2 Receptor | Radioligand Binding (Ki) | 2.8 nM | Human | [2] |
| Dopamine D3 Receptor | Radioligand Binding (Ki) | 3.2 nM | Human | [2] | |
| Serotonin 5-HT7 Receptor | Radioligand Binding (Ki) | ~15-47 nM (R-enantiomer) | Human | [13][14] | |
| Metoclopramide | Dopamine D2 Receptor | Radioligand Binding (Ki) | 28.8 nM | Not Specified | [8] |
| Serotonin 5-HT4 Receptor | Functional Assay | Agonist | Not Specified | [7][8] | |
| Serotonin 5-HT3 Receptor | Functional Assay | Antagonist | Not Specified | [8] | |
| Olaparib | PARP-1 | Enzyme Inhibition (IC50) | 1.4 - 5 nM | Human | [15] |
| PARP-2 | Enzyme Inhibition (IC50) | 12 nM | Human | [15] | |
| PARP-3 | Enzyme Inhibition (IC50) | 4 nM | Human | [15] |
Table 2: Clinical Efficacy and Approved Indications
| Compound | Therapeutic Area | Primary Indication(s) | Key Efficacy Finding | Source |
| Amisulpride | Psychiatry | Schizophrenia (positive and negative symptoms), Dysthymia | Effective for both positive (400-800 mg/day) and negative (50-300 mg/day) symptoms of schizophrenia.[4] | [13][16] |
| Metoclopramide | Gastroenterology | Diabetic Gastroparesis, Nausea & Vomiting (chemotherapy-induced, postoperative), GERD | Significantly reduced symptoms of nausea, vomiting, and fullness compared to placebo in diabetic gastroparesis.[17] | [5][6][18] |
| Olaparib | Oncology | BRCA-mutated Ovarian, Breast, Prostate, and Pancreatic Cancers | Approved as a maintenance treatment for BRCA-mutated advanced ovarian cancer, demonstrating significant improvement in progression-free survival. | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating the data presented. Below are representative protocols for the key assays used to characterize these benzamide derivatives.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay (for Amisulpride/Metoclopramide)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (20,000 x g at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).[19][20]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add:
-
Receptor membranes (e.g., 10-20 µg protein).
-
A fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone).
-
Varying concentrations of the unlabeled test compound (e.g., Amisulpride).
-
-
For determining non-specific binding, a high concentration of a known D2 antagonist (e.g., Haloperidol) is used instead of the test compound.[19]
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[20]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[19][20]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Protocol 2: PARP Enzyme Inhibition Assay (for Olaparib)
This protocol describes a colorimetric ELISA-based assay to measure the inhibitory activity of a compound against PARP-1.
-
Plate Preparation:
-
Use a 96-well plate pre-coated with histones, which serve as the protein substrate for PARP-1.
-
Wash the plate with a suitable buffer (e.g., PBS + 0.05% Tween-20).
-
-
Enzymatic Reaction:
-
To each well, add:
-
Varying concentrations of the test inhibitor (e.g., Olaparib) or vehicle control.
-
Activated DNA, which is required for PARP-1 activation.
-
A reaction mix containing a fixed concentration of purified recombinant PARP-1 enzyme and biotinylated NAD+.[22]
-
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the PARP-1 enzyme to attach biotinylated ADP-ribose units from the NAD+ onto the histone-coated plate.
-
-
Detection:
-
Wash the plate to remove the enzyme and unreacted substrates.
-
Add Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP) to each well and incubate. The streptavidin binds to the biotinylated ADP-ribose chains.[22]
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will catalyze a color change, with the intensity of the color being proportional to the amount of PARP activity.
-
Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.[23]
-
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex biological processes and experimental designs associated with these compounds.
Caption: Dose-dependent mechanism of Amisulpride.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 4. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]
- 8. Metoclopramide - Wikipedia [en.wikipedia.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Olaparib - Wikipedia [en.wikipedia.org]
- 11. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 13. Amisulpride - Wikipedia [en.wikipedia.org]
- 14. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide and Known Inhibitors: A Data-Driven Guide
A comprehensive literature review reveals a notable absence of published data on the specific biological activity of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. As such, a direct quantitative comparison with known inhibitors is not currently feasible. This guide, therefore, provides a contextual analysis based on the activities of structurally related benzamide and morpholine-containing compounds, offering insights into potential, though unconfirmed, mechanisms of action.
The benzamide and morpholine moieties are prevalent scaffolds in medicinal chemistry, frequently associated with a range of biological activities. Compounds incorporating these structures have been successfully developed as inhibitors of various enzymes and signaling pathways. This guide will explore the inhibitory activities of well-characterized compounds that share these structural features, providing a framework for the potential evaluation of "this compound."
Potential Biological Targets for Benzamide-Containing Compounds
Benzamide derivatives are known to target several key enzyme families, including Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). These targets are critical in cancer therapy, and numerous benzamide-based inhibitors have been developed.
Table 1: Comparative Inhibitory Activity of Known Benzamide-Based PARP and HDAC Inhibitors
| Compound Name | Target | IC50 / Ki | Cell-Based Potency (EC50) | Reference Compound(s) |
| Veliparib (ABT-888) | PARP-1, PARP-2 | Ki: 5 nM | EC50: 2 nM (C41 cells) | Olaparib, Rucaparib |
| N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1, HDAC2, HDAC3 | IC50: 95.2 nM (HDAC1), 260.7 nM (HDAC2), 255.7 nM (HDAC3) | IC50: 1.73 µM (HepG2 cells) | SAHA (Vorinostat) |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | IC50: 95.48 nM | IC50: 1.30 µM (HepG2 cells) | SAHA (Vorinostat) |
Disclaimer: The inhibitory data presented in this table are for known inhibitors that are structurally distinct from "this compound" and are provided for contextual purposes only.
Hypothetical Signaling Pathway Involvement
Given the prevalence of benzamide structures in PARP and HDAC inhibitors, a potential, yet unverified, mechanism of action for "this compound" could involve these pathways.
Caption: Hypothetical PARP Inhibition Pathway for a Benzamide-Containing Compound.
Experimental Protocols for Target Validation
Should "this compound" be investigated for PARP or HDAC inhibitory activity, the following experimental protocols would be relevant.
1. PARP1/2 Enzyme Inhibition Assay (Homogeneous, Chemiluminescent)
-
Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2 enzymes.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP. Inhibition of PARP results in a decreased signal.
-
Procedure:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.
-
The test compound, at various concentrations, is added to the wells.
-
The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.
-
After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ADP-ribose.
-
A chemiluminescent HRP substrate is added, and the resulting signal is measured using a luminometer.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
2. HDAC Enzyme Inhibition Assay (Fluorogenic)
-
Objective: To determine the in vitro inhibitory activity of a compound against specific HDAC isoforms.
-
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDAC enzymes, making it susceptible to cleavage by a developer, which releases a fluorophore.
-
Procedure:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) is incubated with the test compound at various concentrations.
-
A fluorogenic HDAC substrate is added, and the mixture is incubated to allow for deacetylation.
-
A developer solution is added, which cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are determined by analyzing the dose-response curve.
-
3. Cell-Based Proliferation Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., HepG2, A2780) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (MTS or CellTiter-Glo®) is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
EC50 values are calculated from the resulting dose-response curves.
-
Caption: General Experimental Workflow for Inhibitor Characterization.
Conclusion
While there is no specific biological activity data available for "this compound," its structural components suggest that it could potentially exhibit inhibitory activity against enzymes such as PARP or HDACs. The provided information on known inhibitors and standard experimental protocols offers a foundational guide for researchers and drug development professionals to initiate an investigation into the compound's biological profile. Further experimental validation is essential to determine its actual mechanism of action and to enable a direct comparison with established inhibitors.
Comparative Analysis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide and Structurally Related Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" by examining structurally related compounds with established pharmacological profiles. Due to the limited direct experimental data on the target compound, this comparison focuses on Pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist, and AC-262356, a selective androgen receptor modulator (SARM), as illustrative examples of potential activities for molecules sharing certain structural motifs.
Introduction to the Compounds
This compound is a chemical compound with a benzamide core, an amino group at position 2, and a morpholinylethyl substituent on the amide nitrogen.[1] While its specific biological activities are not extensively documented in publicly available literature, its structural components are present in various biologically active molecules.[2][3][4]
Pimavanserin , sold under the brand name Nuplazid, is an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis.[5][6] It is a potent and selective inverse agonist of the serotonin 5-HT2A receptor.[5][7][8][9] Its structure also contains a substituted benzamide-like core.
AC-262356 (also known as Accadrine) is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.[10][11] It acts as a partial agonist for the androgen receptor and has been investigated for its anabolic effects.[12][13][14]
Comparative Biological Activity and Quantitative Data
This section summarizes the known biological activities and quantitative data for Pimavanserin and AC-262356 to provide a framework for hypothesizing the potential activity of "this compound".
Table 1: Comparison of Receptor Binding Affinity and Potency
| Compound | Primary Target | Ki (nM) | IC50 (nM) | Functional Activity |
| Pimavanserin | Serotonin 5-HT2A Receptor | 0.087 - 0.5[5] | 1.9[5] | Inverse Agonist[7][9] |
| Serotonin 5-HT2C Receptor | 0.44 - 10[5] | 91[5] | Inverse Agonist/Antagonist[5] | |
| AC-262356 | Androgen Receptor | 5[10][11] | Not Reported | Partial Agonist[10][13] |
Table 2: In Vivo Efficacy and Selectivity
| Compound | Animal Model | Key Findings | Selectivity Profile |
| Pimavanserin | Rodent models of schizophrenia and Parkinson's disease psychosis | Blocks DOI-induced head twitch and MK-801-induced hyperactivity. Does not worsen motoric symptoms.[8][9] | Highly selective for 5-HT2A over other receptors, including dopamine, muscarinic, histamine, and adrenergic receptors.[5][8] |
| AC-262356 | Castrated male rats | Stimulates levator ani muscle growth (anabolic effect) with weaker androgenic effects on prostate and seminal vesicles.[13] | Selective for the androgen receptor with no significant affinity for other tested receptors.[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating and comparing biological activities. Below are representative protocols for assays relevant to the activities of the comparator compounds.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Test compound (e.g., Pimavanserin or "this compound").
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]ketanserin, and either the test compound or vehicle.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay for Androgen Receptor Activity (Cell-Based)
Objective: To determine the functional activity (agonist or antagonist) of a test compound on the androgen receptor.
Materials:
-
A mammalian cell line (e.g., HEK293) co-transfected with a human androgen receptor expression vector and a reporter gene construct (e.g., luciferase under the control of an androgen-responsive element).
-
Test compound (e.g., AC-262356 or "this compound").
-
Testosterone (as a reference agonist).
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound in the presence or absence of a fixed concentration of testosterone.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
For agonist activity, plot the luciferase activity against the test compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of testosterone-induced luciferase activity against the test compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the underlying biology and research methodology.
Caption: Pimavanserin acts as an inverse agonist on the 5-HT2A receptor, inhibiting its constitutive activity and downstream signaling through the Gq/G11 pathway.
References
- 1. Hit2Lead | this compound | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimavanserin - Wikipedia [en.wikipedia.org]
- 6. Pimavanserin: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 8. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AC-262,536 [medbox.iiab.me]
- 11. AC-262,536 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
"2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" structure-activity relationship
A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide and Its Analogs as Potential Bioactive Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to this compound, with a focus on their potential as dopamine D2 receptor antagonists and poly (ADP-ribose) polymerase (PARP) inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The compound this compound belongs to the class of substituted benzamides, a versatile scaffold known to exhibit a range of biological activities. The core structure comprises three key features that can be systematically modified to explore and optimize its pharmacological profile:
-
The 2-aminobenzamide core: This moiety is a known pharmacophore for PARP inhibitors.
-
The N-substituted side chain: The nature of the substituent on the amide nitrogen is crucial for activity and selectivity, particularly for dopamine receptor antagonists.
-
The morpholine ring: This heterocyclic moiety can influence solubility, metabolic stability, and receptor interactions.
This guide will explore the SAR of analogs by comparing structural modifications at these key positions and their impact on biological activity, drawing from studies on related compound series.
I. This compound Analogs as Dopamine D2 Receptor Antagonists
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with antipsychotic and antiemetic properties.[1][2] The SAR of these compounds is heavily influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl side chain.
Structure-Activity Relationship Comparison
The following table summarizes the in vitro binding affinities of various substituted benzamides for the dopamine D2 receptor. The data is compiled from studies on N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and related congeners, which provide insights into the potential role of the N-substituted side chain.[3]
| Compound ID | Aromatic Substituents | N-Side Chain | D2 Receptor Affinity (IC50, nM)[3] |
| Reference 1 | 5,6-Dimethoxy (Salicylamide) | (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl] | ~1 |
| Reference 2 | 2,3-Dimethoxy (Benzamide) | (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl] | ~1 |
| Reference 3 | 3-Bromo-5,6-dimethoxy (Salicylamide) | (R)-(1-benzyl-2-pyrrolidinyl)methyl | Potent |
| Reference 4 | 3-Bromo-5,6-dimethoxy (Salicylamide) | (S)-(1-ethyl-2-pyrrolidinyl)methyl | Potent |
| Reference 5 | 3-Bromo-5,6-dimethoxy (Salicylamide) | 1-benzyl-4-piperidinyl | Potent |
Key SAR Insights:
-
Stereochemistry of the Side Chain: For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the (R)-enantiomer displays significantly higher affinity for the D2 receptor compared to the (S)-enantiomer.[3]
-
Aromatic Substitution: Dimethoxy substitution on the benzamide or salicylamide ring is crucial for high affinity. The 3-bromo-5,6-dimethoxysalicylamide substitution pattern consistently yields potent compounds across different side chain variations.[3]
-
N-Substituent: The presence of a benzyl group on the nitrogen of the pyrrolidine or piperidine ring is a common feature in potent D2 antagonists.
For This compound , the N-side chain differs significantly from the potent compounds listed. The flexible ethylmorpholine moiety is less constrained than the benzylpyrrolidinyl or benzylpiperidinyl groups. Based on the established SAR, it is likely that the affinity of the title compound for the D2 receptor would be lower than the high-potency reference compounds.
Signaling Pathway
References
- 1. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical studies on the substituted benzamides : a novel group of dopamine receptor antagonists - ePrints Soton [eprints.soton.ac.uk]
- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, a benzamide derivative with potential applications in medicinal chemistry. The synthesis of this compound, while not extensively detailed in peer-reviewed literature, can be effectively achieved through established organic chemistry reactions. This document outlines two plausible and efficient routes, providing detailed experimental protocols based on analogous and well-documented procedures. The comparison focuses on key performance indicators such as reaction mechanism, reagent accessibility, and potential yield and purity, enabling researchers to select the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Two primary synthetic routes are proposed for the synthesis of this compound:
-
Method A: The reaction of isatoic anhydride with 4-(2-aminoethyl)morpholine.
-
Method B: The direct amide coupling of 2-aminobenzoic acid with 4-(2-aminoethyl)morpholine using a coupling agent.
| Parameter | Method A: Isatoic Anhydride Route | Method B: Amide Coupling Route |
| Starting Materials | Isatoic anhydride, 4-(2-aminoethyl)morpholine | 2-Aminobenzoic acid, 4-(2-aminoethyl)morpholine |
| Key Reagents | Solvent (e.g., DMF, CH2Cl2) | Coupling agent (e.g., EDC, HBTU), Base (e.g., DIPEA) |
| Reaction Byproducts | Carbon dioxide | Water, coupling agent byproducts |
| Reaction Conditions | Typically mild, room temperature to gentle heating. | Generally mild, room temperature. |
| Potential Yield | Moderate to High | High |
| Potential Purity | Good, byproduct is a gas. | Good, requires careful purification to remove coupling agent residue. |
| Cost-Effectiveness | Potentially more cost-effective due to cheaper starting material (isatoic anhydride). | May be more expensive due to the cost of coupling agents. |
| Simplicity | One-pot reaction, simple workup. | Requires careful control of stoichiometry and reaction conditions. |
Experimental Protocols
The following protocols are based on established chemical literature for analogous reactions and provide a practical guide for the synthesis of this compound.
Method A: Synthesis via Isatoic Anhydride
This method involves the nucleophilic acyl substitution reaction of isatoic anhydride with 4-(2-aminoethyl)morpholine. The reaction proceeds with the evolution of carbon dioxide, driving the reaction to completion.
Reaction Scheme:
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2), add 4-(2-aminoethyl)morpholine (1.05 eq) dropwise at room temperature with stirring.
-
Observe the evolution of carbon dioxide gas.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous hydrochloric acid (HCl) and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Method B: Synthesis via Amide Coupling
This method utilizes a direct amide bond formation between 2-aminobenzoic acid and 4-(2-aminoethyl)morpholine, facilitated by a peptide coupling agent.
Reaction Scheme:
Procedure:
-
Dissolve 2-aminobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-(2-aminoethyl)morpholine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Experimental Workflow and Biological Context
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis, purification, and analysis of the target compound.
As of the date of this publication, specific biological targets or signaling pathways for this compound (CAS 857486-15-8) have not been explicitly reported in publicly available scientific literature. However, the benzamide and morpholine moieties are common pharmacophores found in a wide range of biologically active molecules. Benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), and as ligands for G-protein coupled receptors (GPCRs). The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Further research is required to elucidate the specific biological activity and mechanism of action of this compound.
The Evolving Landscape of Benzamide Derivatives in Overcoming Drug-Resistant Cancers
A Comparative Analysis of Novel Benzamide Compounds in Refractory Cell Lines
The emergence of drug resistance remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents capable of circumventing these resistance mechanisms. Within the diverse chemical space of anticancer compounds, benzamide derivatives have garnered significant attention due to their versatile pharmacophore that can be tailored to interact with a multitude of biological targets. This guide provides a comparative overview of the efficacy of novel benzamide derivatives against resistant cancer cell lines, offering insights into their mechanisms of action and potential therapeutic applications.
Disclaimer: It is important to note that a comprehensive search of publicly available scientific literature did not yield specific data on the efficacy of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide against resistant cell lines. Therefore, this guide will focus on other well-characterized benzamide derivatives as exemplary compounds to illustrate the potential of this chemical class in combating drug resistance. The data presented herein is for informational and comparative purposes for researchers, scientists, and drug development professionals.
Comparative Efficacy of Benzamide Derivatives Against Resistant Cell Lines
The following tables summarize the in vitro efficacy of two distinct benzamide derivatives, VKNG-2 and Compound 48, against specific drug-resistant cancer cell lines. These compounds demonstrate the potential of the benzamide scaffold to overcome resistance through different mechanisms of action.
Table 1: Efficacy of VKNG-2 in Reversing Multidrug Resistance in Colon Cancer Cells
| Compound | Cell Line | Resistance Phenotype | Chemotherapeutic Agent | Fold Reversal of Resistance |
| VKNG-2 (5 µM) | S1-M1-80 (Colon Cancer) | ABCG2 overexpression | Mitoxantrone | 70-fold |
| VKNG-2 (5 µM) | S1-M1-80 (Colon Cancer) | ABCG2 overexpression | SN-38 | 112-fold |
*Data sourced from a study on the efficacy of VKNG-2 in overcoming ABCG2-mediated multidrug resistance[1][2][3].
Table 2: Anti-proliferative Activity of Compound 48 in a Paclitaxel-Resistant Lung Cancer Model
| Compound | Xenograft Model | Resistance Phenotype | Outcome |
| Compound 48 | Paclitaxel-resistant A549 | Not specified in abstract | Overcame drug resistance |
*Information obtained from a study on the optimization of benzamide derivatives as tubulin inhibitors[4]. Further detailed quantitative data from the full publication would be required for a more in-depth comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of the featured benzamide derivatives.
Cell Viability and Drug Combination Assays (for VKNG-2)
-
Cell Culture: The S1-M1-80 human colon cancer cell line, which overexpresses the ABCG2 transporter, and its parental non-resistant S1 cell line were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay: Cells were seeded in 96-well plates and treated with various concentrations of chemotherapeutic agents (mitoxantrone or SN-38) in the presence or absence of a fixed concentration of VKNG-2 (5 µM).
-
Cell Viability Measurement: After a specified incubation period (e.g., 72 hours), cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.
-
Calculation of Fold Reversal: The IC50 (half-maximal inhibitory concentration) values of the chemotherapeutic agents alone and in combination with VKNG-2 were calculated. The fold reversal of resistance was determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of VKNG-2.
In Vivo Xenograft Model (for Compound 48)
-
Animal Model: Immunocompromised mice were subcutaneously inoculated with paclitaxel-resistant A549 human non-small cell lung cancer cells.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received Compound 48 orally at a specified dosage and schedule.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers throughout the study period.
-
Efficacy Evaluation: The antitumor efficacy of Compound 48 was evaluated by comparing the tumor growth in the treated group to that in the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design and development.
VKNG-2: Inhibition of the ABCG2 Efflux Pump
VKNG-2 has been shown to reverse multidrug resistance by directly inhibiting the function of the ABCG2 transporter, a member of the ATP-binding cassette (ABC) transporter family. Overexpression of ABCG2 in cancer cells leads to the increased efflux of various chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. VKNG-2 acts as a competitive or non-competitive inhibitor of the ABCG2 pump, restoring the intracellular accumulation and cytotoxic effects of the co-administered anticancer drugs.
References
- 1. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of AC265347 and Other Calcium-Sensing Receptor Modulators
A Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agents targeting the Calcium-Sensing Receptor (CaSR), a nuanced understanding of their selectivity is paramount for predicting clinical efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of AC265347, a novel benzothiazole derivative, alongside the established CaSR modulators, cinacalcet and evocalcet.
It is important to note that the initial query for "2-amino-N-[2-(4-morpholinyl)ethyl]benzamide" did not yield a well-characterized compound with extensive selectivity data. The research landscape strongly suggests that the intended compound of interest is likely AC265347 , a positive allosteric modulator (PAM) of the CaSR with a distinct chemical scaffold. This guide will therefore focus on AC265347, providing a detailed comparison with other key players in the field.
On-Target and Off-Target Activity Profile
The following tables summarize the available quantitative data for AC265347, cinacalcet, and evocalcet, focusing on their activity at the CaSR and known off-target interactions. A comprehensive head-to-head screening of these compounds against a broad panel of receptors and enzymes is not publicly available, thus the off-target data is based on specific published findings.
Table 1: On-Target Activity at the Calcium-Sensing Receptor (CaSR)
| Compound | Mechanism of Action | Potency (pEC₅₀) | Intrinsic Agonism | Biased Signaling |
| AC265347 | Positive Allosteric Modulator (PAM) with agonist activity | ~7.5 (in PI hydrolysis assay)[1] | Yes | Preferentially enhances ERK1/2 phosphorylation over intracellular Ca²⁺ mobilization. |
| Cinacalcet | Positive Allosteric Modulator (PAM) | Not explicitly stated in comparative studies | Minimal | Shows reverse biased modulatory profile compared to AC265347. |
| Evocalcet | Positive Allosteric Modulator (PAM) | Not explicitly stated in comparative studies | Not explicitly stated | Suggested to have improved CaSR selectivity.[2] |
Table 2: Off-Target Selectivity Profile
| Compound | Off-Target | Activity | Notes |
| AC265347 | GABA-B Receptor | No significant activity observed.[3] | Tested as part of initial selectivity profiling. |
| PTH1 Receptor | No significant activity observed.[3] | Tested as part of initial selectivity profiling. | |
| CYP2D6 | No significant inhibition.[1] | In contrast to cinacalcet. | |
| Cinacalcet | CYP2D6 | Potent inhibitor.[4] | Potential for drug-drug interactions. |
| CYP3A4, CYP1A2 | Metabolized by these enzymes.[4] | ||
| Evocalcet | Various CYPs | Reduced potential for CYP-mediated drug interactions compared to cinacalcet.[2] | Considered to have a better safety profile regarding drug interactions. |
| Non-CaSR targets | Fewer off-target effects compared to cinacalcet.[2] | General statement from comparative reviews. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context and the biological pathways involved, the following diagrams are provided.
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Experimental Workflow for In Vitro Selectivity Profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CaSR modulators.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of compounds at the CaSR.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain CaSR expression.
-
Plating: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the salt solution for 45-60 minutes at 37°C.
-
After incubation, the cells are washed again to remove excess dye.
3. Compound Treatment and Fluorescence Measurement:
-
Test compounds (AC265347, cinacalcet, evocalcet) are serially diluted in the salt solution to the desired concentrations.
-
The compound dilutions are added to the respective wells of the 96-well plate.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an extracellular calcium solution to stimulate the CaSR.
-
Upon addition of the calcium solution, changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
-
EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).
In Vivo Parathyroid Hormone (PTH) Release Assay in Rats
This assay assesses the ability of a compound to modulate PTH secretion in a whole-animal model.
1. Animal Model:
-
Male Sprague-Dawley rats are typically used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Compound Administration:
-
Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Compounds are administered orally (p.o.) or via another relevant route at various doses.
-
A vehicle control group is included in each experiment.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
4. PTH Measurement:
-
Plasma is separated by centrifugation.
-
Intact PTH levels in the plasma samples are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.
5. Data Analysis:
-
The percentage change in PTH levels from baseline is calculated for each treatment group at each time point.
-
The dose-response relationship for PTH suppression is determined.
Conclusion
AC265347 emerges as a potent CaSR positive allosteric modulator with a distinct biased signaling profile and a favorable off-target profile compared to cinacalcet, particularly concerning CYP enzyme interactions. While cinacalcet and evocalcet are established therapeutic options, the unique pharmacological properties of AC265347 may offer a differentiated clinical profile. The provided experimental protocols serve as a foundation for the continued investigation and comparison of these and other novel CaSR modulators, which is essential for advancing the development of safer and more effective therapies for disorders of calcium homeostasis. Further comprehensive selectivity screening of these compounds would be invaluable to the research community to fully delineate their off-target profiles.
References
- 1. Successful off-label use of cinacalcet HCl after standard therapy failure in a young man with pseudohypoparathyroidism Type 1b and vitamin D intoxication sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound: EVOCALCET (CHEMBL4297621) - ChEMBL [ebi.ac.uk]
- 3. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evocalcet - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Cross-Reactivity Profile of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (AC-260584)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, more commonly known by its code name AC-260584, is a novel, orally bioavailable allosteric agonist with high potency and selectivity for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a promising therapeutic agent for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, a thorough understanding of its cross-reactivity profile is paramount. This guide provides a comparative analysis of AC-260584's performance against other relevant receptors, supported by experimental data, to offer a clear perspective on its selectivity and potential off-target effects.
Primary Target and Signaling Pathway
AC-260584 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by AC-260584.
Potency and Efficacy at the M1 Muscarinic Receptor
AC-260584 demonstrates high potency and efficacy as an agonist at the human M1 muscarinic receptor. In various in vitro functional assays, it has been shown to elicit robust responses.
| Assay Type | Parameter | Value | Reference Compound |
| Calcium Mobilization | pEC50 | 7.6 - 7.7 | - |
| Phosphatidylinositol Hydrolysis | pEC50 | 7.6 - 7.7 | - |
| Cell Proliferation | pEC50 | 7.6 - 7.7 | - |
| Functional Efficacy | % of Carbachol max response | 90 - 98% | Carbachol |
Table 1: In Vitro Potency and Efficacy of AC-260584 at the M1 Muscarinic Receptor.[1]
Muscarinic Receptor Subtype Selectivity
A critical aspect of the pharmacological profile of AC-260584 is its selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing the adverse effects associated with the non-selective activation of other muscarinic receptors, such as cardiovascular and gastrointestinal side effects.
| Receptor Subtype | Functional Activity (EC50, nM) for 77-LH-28-1 |
| M1 | 8 |
| M2 | 760 |
| M3 | 159 |
| M4 | - |
| M5 | 206 |
Table 2: Functional Activity of the AC-260584 Analog, 77-LH-28-1, at Muscarinic Receptor Subtypes.[2]
Off-Target Cross-Reactivity Profile
Despite its high selectivity for the M1 receptor, some evidence suggests that the efficacy of AC-260584 may be influenced by interactions with other receptor systems, particularly at higher concentrations.
Dopaminergic and Serotonergic Systems: In vivo microdialysis studies in rats have shown that high doses of AC-260584 (10 mg/kg, s.c.) increase dopamine release in the medial prefrontal cortex and hippocampus.[3] Notably, this effect was blocked by both the M1 antagonist telenzepine and the 5-HT1A antagonist WAY100635, indicating a potential interplay between the muscarinic and serotonergic systems in mediating the dopaminergic effects of AC-260584 at high concentrations.[3]
Furthermore, a related compound, AC-42, has been shown to bind to dopamine D2 and serotonin 5-HT2B receptors.[2] While a comprehensive off-target screening panel for AC-260584 is not publicly available, these findings suggest that a thorough evaluation of its activity at dopaminergic and serotonergic receptors is warranted, especially when considering its therapeutic application and potential side-effect profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 receptor.
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 No Wash Ca2+ dye) according to the manufacturer's instructions. This is typically done by adding a 2x dye concentration to the wells and incubating at 30°C in a 5% CO2 incubator for 90 minutes.[4]
-
Compound Preparation: A serial dilution of AC-260584 is prepared in an appropriate assay buffer.
-
Assay Execution: The plate containing the cells and dye is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the compound dilutions.
-
Data Acquisition: Fluorescence intensity is measured kinetically for a defined period after compound addition.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptors of interest.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: Membranes are incubated with varying concentrations of AC-260584 in the presence of [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates to separate bound from unbound [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Dose-response curves are generated to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in the M1 receptor signaling cascade.
Caption: Workflow for an ERK1/2 Phosphorylation Assay.
Protocol:
-
Cell Culture and Treatment: Cells expressing the M1 receptor are grown to confluence and then serum-starved to reduce basal levels of ERK phosphorylation. Cells are then treated with different concentrations of AC-260584 for a specific duration.
-
Cell Lysis: After treatment, cells are washed and lysed to release cellular proteins.
-
Detection Method (ELISA): A sandwich ELISA is commonly used. Wells are coated with a capture antibody for total ERK1/2. The cell lysate is added, followed by a detection antibody specific for the phosphorylated form of ERK1/2. A labeled secondary antibody and a substrate are then used to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Detection Method (Western Blot): Proteins from the cell lysate are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Labeled secondary antibodies are then used for detection.
-
Data Analysis: The signal corresponding to phosphorylated ERK1/2 is normalized to the signal for total ERK1/2 or a housekeeping protein to account for variations in cell number and protein loading.
Conclusion
This compound (AC-260584) is a potent and highly selective M1 muscarinic acetylcholine receptor agonist. Its primary pharmacological activity is well-characterized, demonstrating robust efficacy in activating the M1 receptor-mediated signaling pathway. While it exhibits excellent functional selectivity over other muscarinic receptor subtypes, which is a significant advantage for minimizing peripheral side effects, evidence suggests potential cross-reactivity with dopaminergic and serotonergic systems at higher concentrations. Researchers and drug developers should consider these potential off-target interactions in the design and interpretation of preclinical and clinical studies to fully elucidate the therapeutic potential and safety profile of AC-260584. Further comprehensive off-target screening would be beneficial to fully characterize its cross-reactivity landscape.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AC260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide Against Standard Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the novel benzamide compound, 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide , against established histone deacetylase (HDAC) inhibitors. Due to the absence of published data for this specific compound, this document serves as a template, outlining the necessary experiments and presenting benchmark data from well-characterized HDAC inhibitors: the class I and IV selective inhibitor Mocetinostat , the pan-HDAC inhibitor Vorinostat , and the potent class I selective inhibitor Romidepsin .
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes, thereby promoting cell survival and proliferation. HDAC inhibitors counteract this by inducing histone hyperacetylation, which relaxes the chromatin structure and can reactivate the expression of these critical genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
The structural motif of a benzamide is present in several known HDAC inhibitors, suggesting that this compound may exhibit similar activity. A thorough benchmarking against established standards is essential to characterize its potency, selectivity, and potential as a therapeutic agent.
Data Presentation: Comparative Inhibitory Activity
A critical step in characterizing a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms and in various cancer cell lines. The following tables summarize representative IC50 values for the standard HDAC inhibitors, compiled from multiple sources. It is important to note that these values may vary depending on the specific experimental conditions.
Table 1: Comparative IC50 Values Against HDAC Isoforms (in vitro enzymatic assay)
| HDAC Isoform | Mocetinostat (nM) | Vorinostat (nM) | Romidepsin (nM) | This compound |
| Class I | Data to be determined | |||
| HDAC1 | 150[1][2][3] | 10[4][5] | 36[6] | |
| HDAC2 | 290[1][2][3] | - | 47[6] | |
| HDAC3 | 1660[1][2][3] | 20[4][5] | - | |
| Class IIa | Data to be determined | |||
| HDAC4 | >10,000[7] | - | 510[6] | |
| HDAC5 | >10,000[7] | - | - | |
| HDAC7 | >10,000[7] | - | - | |
| Class IIb | Data to be determined | |||
| HDAC6 | >10,000[7] | - | 14,000[6] | |
| Class IV | Data to be determined | |||
| HDAC11 | 590[1][2] | - | - |
Table 2: Comparative IC50 Values in Cancer Cell Lines (Cell Viability/Proliferation Assays)
| Cell Line | Cancer Type | Mocetinostat (nM) | Vorinostat (nM) | Romidepsin (nM) | This compound |
| Hut-78 | Cutaneous T-Cell Lymphoma | - | 675[8] | 1.22[8] | Data to be determined |
| Karpas-299 | T-Cell Lymphoma | - | - | 0.44 - 3.87[9] | Data to be determined |
| A549 | Lung Carcinoma | - | - | 2.6[6] | Data to be determined |
| SW-982 | Synovial Sarcoma | - | 8600[10] | - | Data to be determined |
| SW-1353 | Chondrosarcoma | - | 2000[10] | - | Data to be determined |
| OCI-AML3 | Acute Myeloid Leukemia | - | - | 1 - 1.8[11] | Data to be determined |
| SKM-1 | Myelodysplastic Syndrome | - | - | 1 - 1.8[11] | Data to be determined |
Mandatory Visualization
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of HDAC inhibition leading to altered gene expression and cellular outcomes.
Experimental Workflow: In Vitro Fluorometric HDAC Inhibition Assay
Caption: Workflow for determining HDAC inhibitor potency using a fluorometric assay.
Experimental Workflow: Western Blot for Histone Acetylation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to strict safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide.
Core Principles of Chemical Waste Management
The primary objective in disposing of this compound is to prevent its release into the environment, especially into sewer systems and waterways. All chemical waste should be managed as hazardous unless explicitly stated otherwise by a qualified safety professional.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
-
Container Management:
-
Use a container that is chemically compatible with the compound.
-
Keep the container securely closed when not in use.
-
Ensure the container is in good condition, free from leaks or damage.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[2]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[2]
-
Spill Management
In the event of a spill, follow these immediate actions:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and the institutional EHS department.
-
Contain: Use appropriate absorbent materials (e.g., spill pillows, absorbent pads) to contain the spill.
-
Clean-up: Wearing the appropriate PPE, clean up the spill.
-
Collect: Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
Decontaminate: Decontaminate the spill area.
Quantitative Data for a Related Compound: 2-Aminobenzamide
Since specific quantitative data for this compound is unavailable, the following table summarizes data for the closely related compound, 2-Aminobenzamide (CAS No. 88-68-6), to provide an indication of its general properties.
| Property | Value | Source |
| Molecular Formula | C7H8N2O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Melting Point/Range | 111 - 114 °C / 231.8 - 237.2 °F | [3] |
| Boiling Point/Range | 300 °C / 572 °F | [3] |
| Flash Point | 198 °C / 388.4 °F | [3] |
| Autoignition Temperature | 590 °C / 1094 °F | [3] |
| Water Solubility | <5 g/l (20°C) | [3] |
| Partition Coefficient (log Pow) | 0.35 | [3] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS No. 857486-15-8). Due to the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are based on the hazard profiles of structurally similar aromatic amines and benzamides. A cautious and conservative approach is essential to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side-Shields or Goggles | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] | To protect against eye irritation from dust particles or splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other suitable material.[5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory Coat | Long-sleeved and properly fastened. | To protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-Approved Respirator or Chemical Fume Hood | Recommended when handling the powder outside of a fume hood or if dust is generated.[1][2] | To prevent inhalation of dust particles and potential respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.
Table 2: Handling and Storage Procedures
| Step | Procedure | Rationale |
| 1. Preparation | Work in a well-ventilated area, preferably within a certified chemical fume hood.[6] | To minimize inhalation exposure. |
| 2. Donning PPE | Put on laboratory coat, followed by safety goggles and chemical-resistant gloves. | To ensure a protective barrier is in place before handling the chemical. |
| 3. Handling | Avoid the formation of dust and aerosols.[2][6] Use non-sparking tools.[6] | To prevent inhalation and potential fire hazards. |
| 4. Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] | To maintain chemical integrity and prevent accidental spills or exposure. |
| 5. Post-Handling | Thoroughly clean the work area and any equipment used. Wash hands and any exposed skin thoroughly after handling.[2][5] | To prevent cross-contamination and accidental exposure. |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 4: Disposal Guidelines
| Waste Type | Disposal Method |
| Chemical Waste | Dispose of in a designated, labeled hazardous waste container. Contact a licensed professional waste disposal service.[1][2] |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.[1] |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1] |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
